molecular formula C₉H₁₂O B1141948 (E)-6,6-Dimethyl-2-hepten-4-ynal CAS No. 138139-82-9

(E)-6,6-Dimethyl-2-hepten-4-ynal

Cat. No.: B1141948
CAS No.: 138139-82-9
M. Wt: 136.19
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Description

(E)-6,6-Dimethyl-2-hepten-4-ynal is a useful research compound. Its molecular formula is C₉H₁₂O and its molecular weight is 136.19. The purity is usually 95%.
BenchChem offers high-quality (E)-6,6-Dimethyl-2-hepten-4-ynal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-6,6-Dimethyl-2-hepten-4-ynal including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-6,6-dimethylhept-2-en-4-ynal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-9(2,3)7-5-4-6-8-10/h4,6,8H,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSLKJVPPOREBI-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C#C/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Synthesis of Terbinafine: A Technical Guide to Key Precursors and Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

The synthesis of Terbinafine, a potent allylamine antifungal agent, is a well-established process in pharmaceutical manufacturing. This guide provides a detailed exploration of its core synthetic pathways, focusing on the true precursor molecules and the chemical logic that underpins the manufacturing process. While the query for a specific C9H12O precursor was investigated, extensive review of synthetic routes reveals this molecule is not a primary starting material but rather is documented as "Terbinafine Impurity 16". The core synthesis of Terbinafine instead relies on the strategic combination of a naphthalene-containing amine and an aliphatic side-chain.

I. The Foundational Precursors of Terbinafine

The industrial synthesis of Terbinafine, chemically known as (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine[1], is primarily achieved through the condensation of two key intermediates.

A. The Naphthalene Moiety: N-methyl-1-naphthalenemethylamine

This precursor provides the bulky naphthalenemethyl group, which is crucial for the compound's antifungal activity. It is typically prepared from 1-chloromethylnaphthalene[2].

B. The Aliphatic Side-Chain: The Hepten-4-yne Core

The second key precursor is a seven-carbon chain containing a double and a triple bond. This component is typically introduced via one of two main halogenated intermediates:

  • 1-chloro-6,6-dimethyl-2-heptene-4-yne [3][4]

  • 1-bromo-6,6-dimethyl-2-hepten-4-yne [3][5]

These halogenated compounds are synthesized from 6,6-dimethyl-1-hepten-4-yn-3-ol , a C9H14O intermediate, which is a more accurate starting point for the aliphatic side-chain synthesis than a C9H12O isomer[3][6].

II. Molecular Weight and Formula of Key Intermediates

For clarity and precision in experimental design, the molecular characteristics of the true precursors are summarized below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
N-methyl-1-naphthalenemethylamineC12H13N171.24Naphthalene Moiety Precursor
6,6-dimethyl-1-hepten-4-yn-3-olC9H14O138.21Aliphatic Side-Chain Precursor
1-chloro-6,6-dimethyl-2-heptene-4-yneC9H13Cl156.65Halogenated Intermediate
1-bromo-6,6-dimethyl-2-hepten-4-yneC9H13Br201.10Halogenated Intermediate
TerbinafineC21H25N291.43[1][7][8][9]Final Active Pharmaceutical Ingredient
Terbinafine Impurity 16C9H12O136.19[10]Identified Impurity

III. The Synthetic Pathway: A Step-by-Step Elucidation

The synthesis of Terbinafine can be visualized as a convergent process, where the two primary precursors are synthesized separately and then combined.

A. Synthesis of the Aliphatic Side-Chain Intermediate

The generation of the halogenated side-chain begins with the formation of 6,6-dimethyl-1-hepten-4-yn-3-ol.

Protocol 1: Synthesis of 6,6-dimethyl-1-hepten-4-yn-3-ol

  • Grignard Reagent Formation: Ethylmagnesium bromide is prepared by reacting ethyl bromide with magnesium in an appropriate solvent, typically tetrahydrofuran (THF)[6].

  • Acetylide Formation: Tert-butylacetylene is then reacted with the Grignard reagent, leading to the formation of a tert-butyl acetylide[6].

  • Reaction with Acrolein: The tert-butyl acetylide is subsequently reacted with acrolein at a controlled temperature (e.g., 0-10°C) to yield 6,6-dimethyl-1-hepten-4-yn-3-ol[6]. The use of acrolein, a toxic and reactive substance, is a notable challenge in this synthesis on an industrial scale[5][11].

  • Purification: The resulting alcohol is purified by vacuum distillation[3][12].

Protocol 2: Halogenation of 6,6-dimethyl-1-hepten-4-yn-3-ol

  • Chlorination: The purified alcohol is reacted with a mixture of a chlorinating agent and an acid initiator, such as phosphorous oxychloride and hydrochloric acid in methanol, to produce 1-chloro-6,6-dimethyl-2-heptene-4-yne[3][6].

  • Bromination: Alternatively, reaction with 40% hydrobromic acid and phosphorus tribromide yields 1-bromo-6,6-dimethyl-2-hepten-4-yne[3].

  • Purification: The resulting halogenated intermediate is purified by distillation under reduced pressure[3][12].

B. Final Condensation to Form Terbinafine

The final step involves the nucleophilic substitution of the halogen on the aliphatic chain by the secondary amine of N-methyl-1-naphthalenemethylamine.

Protocol 3: Synthesis of Terbinafine

  • Reaction Setup: Purified 1-chloro-6,6-dimethyl-2-heptene-4-yne is condensed with N-methyl-1-naphthalenemethylamine or its hydrochloride salt[3][4].

  • Base and Solvent: The reaction is carried out in the presence of a suitable base (e.g., sodium carbonate, potassium carbonate) and in a suitable solvent[3][4][13].

  • Reaction Conditions: The reaction mixture is typically heated to drive the condensation to completion[13].

  • Workup and Isolation: The crude Terbinafine is then extracted using an organic solvent, such as chloroform or toluene[4][5]. The organic layer is concentrated, and the final product can be crystallized, often as the hydrochloride salt, from a suitable solvent like ethyl acetate[4][14].

IV. Visualizing the Synthesis

The following diagrams illustrate the key synthetic transformations in the production of Terbinafine.

Terbinafine_Synthesis_Pathway cluster_sidechain Aliphatic Side-Chain Synthesis cluster_naphthalene Naphthalene Moiety cluster_final Final Condensation tert_butylacetylene tert-butylacetylene alcohol 6,6-dimethyl-1-hepten-4-yn-3-ol (C9H14O) tert_butylacetylene->alcohol 1. n-BuLi or Grignard 2. Acrolein acrolein Acrolein acrolein->alcohol chloro_intermediate 1-chloro-6,6-dimethyl-2-heptene-4-yne alcohol->chloro_intermediate POCl3 / HCl terbinafine Terbinafine chloro_intermediate->terbinafine Condensation naphthalene_amine N-methyl-1-naphthalenemethylamine naphthalene_amine->terbinafine

Caption: Convergent synthesis of Terbinafine.

V. Expert Insights and Causality

The choice of reagents and reaction conditions in Terbinafine synthesis is dictated by the need for efficiency, purity, and industrial scalability.

  • Choice of Halide: While both bromo- and chloro-intermediates are used, the choice can impact reaction kinetics and cost.

  • Base Selection: The use of an inorganic base like potassium carbonate or sodium carbonate is cost-effective and facilitates the nucleophilic substitution by deprotonating the amine or its salt[4][13].

  • Purification Strategies: Distillation of the intermediates is crucial to remove impurities that could interfere with subsequent steps or be carried through to the final product[3][12]. Crystallization of the final product, often as the hydrochloride salt, is a highly effective method for achieving the high purity required for a pharmaceutical active ingredient[4][14].

VI. The C9H12O Compound: An Impurity, Not a Precursor

The compound with the molecular formula C9H12O, identified as "Terbinafine Impurity 16," has a molecular weight of 136.19 g/mol [10]. Its presence as an impurity suggests it may arise from side reactions or from impurities in the starting materials. It is not, however, a building block in the primary, documented synthetic routes to Terbinafine. Understanding and controlling such impurities is a critical aspect of drug manufacturing to ensure the safety and efficacy of the final product[14].

VII. Conclusion

This technical guide provides a comprehensive overview of the synthesis of Terbinafine, clarifying the identities and roles of the true precursor molecules. By focusing on the established synthetic pathways and the rationale behind the experimental protocols, researchers and drug development professionals can gain a deeper understanding of the chemistry involved in producing this important antifungal medication. The distinction between key intermediates and process-related impurities, such as the C9H12O compound, is vital for robust process development and quality control.

References

  • Process For Preparing Terbinafine - Quick Company. 3

  • Terbinafine | CAS No- 91161-71-6 | Simson Pharma Limited.

  • WO2005121155A1 - A process for the synthesis of terbinafine and derivatives thereof - Google Patents. 5

  • CN108017544B - Synthesis method of terbinafine - Google Patents. 4

  • Terbinafine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. 7

  • Terbinafine. 1

  • Synthesis and structure-activity relationships of naphthalene-substituted derivatives of the allylamine antimycotic terbinafine - American Chemical Society. 15

  • Journal of Chemical Health Risks Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. 14

  • Synthesis And Antifungal Activity Of Terbinafine Analogues. 2

  • Preparation, Characterisation, and Topical Delivery of Terbinafine - PMC. 8

  • Terbinafine | Antifungal | Antibiotic | Antibacterial - TargetMol. 9

  • NDA 20-539/S-012 Page 3 - accessdata.fda.gov. 16

  • An Improved Process For The Preparation Of Terbinafine Hydrochloride - Quick Company. 6

  • C(9)H(12)O - the NIST WebBook. 10

  • US7838704B2 - Process for the synthesis of terbinafine and derivatives thereof - Google Patents. 11

  • terbinafine, (Z)-isomer | Drug Information, Uses, Side Effects, Chemistry. 17

  • WO2007044273A1 - Process for preparing terbinafine - Google Patents. 12

  • WO2007096904A2 - Improved process for the preparation of terbinafine hydrochloride and novel crystalline form of terbinafine - Google Patents. 13

  • Terbinafine(1+) | C21H26N+ | CID 1549007 - PubChem - NIH. 18

Sources

Comprehensive Technical Guide to (E)-6,6-Dimethyl-2-hepten-4-ynal (TBF-A): Safety Data, Bioactivation Pathways, and Toxicological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-6,6-Dimethyl-2-hepten-4-ynal (CAS: 138139-82-9), commonly designated as TBF-A in pharmacological literature, is a highly reactive allylic and propargylic aldehyde. While it serves as a synthetic intermediate in pharmaceutical manufacturing, its primary clinical significance lies in its role as a bioactivated, toxic metabolite of the widely prescribed allylamine antifungal, terbinafine[1][2]. As a Senior Application Scientist, I have structured this guide to provide drug development professionals and toxicologists with a rigorous analysis of TBF-A’s physicochemical hazards, its cytochrome P450 (CYP450) mediated generation, and the self-validating experimental protocols required to detect and quantify this transient electrophile in vitro.

Chemical Identity and Physicochemical Properties

TBF-A is characterized by a conjugated enyne system terminating in an aldehyde. This specific structural motif makes it a potent Michael acceptor, driving its reactivity with biological nucleophiles[2][3].

Table 1: Quantitative Chemical and Physical Properties [4]

PropertyValueScientific Implication
IUPAC Name (E)-6,6-dimethylhept-2-en-4-ynalDefines the trans-alkene and terminal neopentyl-like steric bulk.
CAS Number 138139-82-9Unique identifier for safety and procurement.
Molecular Formula C₉H₁₂OIndicates a high degree of unsaturation (Degree of Unsaturation = 4).
Molecular Weight 136.19 g/mol Small molecule; highly membrane-permeable.
XLogP3 2.2Lipophilic; partitions readily into hepatic lipid bilayers.
Topological Polar Surface Area 17.1 ŲLow TPSA; further facilitates rapid intracellular diffusion.

Material Safety Data Sheet (MSDS) & Hazard Profiling

Due to its electrophilic nature, TBF-A is highly hazardous. It is capable of rapidly cross-linking with keratin and other structural proteins, leading to severe contact toxicity[4][5].

Table 2: GHS Hazard Classifications and Laboratory Precautions [4][5]

GHS CodeHazard StatementRequired PPE & Engineering Controls
H310 Fatal in contact with skin (Acute Tox. 1)Strictly required: Double-layered nitrile gloves, impermeable lab coat. Handle only in a Class II Type B2 Biological Safety Cabinet or fume hood.
H302 Harmful if swallowed (Acute Tox. 4)Prohibit all food/drink in the workspace.
H315 / H319 Causes skin/serious eye irritationSplash-proof chemical goggles; emergency eyewash station must be within 10 seconds of the workspace.
H317 May cause an allergic skin reactionIndicates haptenization potential (protein binding).
H227 Combustible liquidStore in explosion-proof refrigeration (2-8°C) away from oxidizing agents.

Mechanistic Toxicology: The Bioactivation of Terbinafine

The idiosyncratic drug-induced liver injury (DILI) associated with terbinafine is mechanistically linked to the hepatic generation of TBF-A[1][2]. The parent drug undergoes extensive N-dealkylation catalyzed primarily by CYP2C19 and CYP3A4 [6].

Once generated, TBF-A acts as a bifunctional electrophile. It undergoes a 1,6-Michael addition with the sulfhydryl group of glutathione (GSH). Because this initial conjugation is reversible, the TBF-A-GSH adduct can be transported across the canalicular membrane into the bile. Upon dissociation, the free TBF-A or the mono-GSH adduct can undergo a subsequent 1,4-Michael addition with hepatobiliary proteins, forming covalent adducts that trigger an immune-mediated cholestatic dysfunction[2][3].

Bioactivation TBF Terbinafine (Parent Drug) DesTBF Desmethyl-terbinafine (Major Intermediate) TBF->DesTBF CYP2C19 / CYP3A4 (N-demethylation) TBFA TBF-A (Reactive Aldehyde) TBF->TBFA Direct N-dealkylation DesTBF->TBFA CYP2C19 / CYP3A4 (N-dealkylation) GSH TBF-A-GSH Adduct (1,6-Michael Addition) TBFA->GSH Reversible Trapping (Detoxification/Transport) Protein Hepatic Protein Adduct (1,4-Michael Addition) TBFA->Protein Covalent Binding (Hepatotoxicity) GSH->Protein Adduct Dissociation & Secondary Binding

Figure 1: Cytochrome P450-mediated bioactivation of terbinafine into TBF-A and subsequent protein haptenization.

Experimental Protocols: In Vitro Trapping and Kinetic Profiling

Because TBF-A is a transient, highly reactive intermediate, it cannot be reliably quantified in its free state during in vitro assays. To establish a self-validating system , we must intentionally trap the aldehyde using supraphysiological concentrations of GSH.

Protocol: Microsomal Incubation and GSH Trapping of TBF-A

Causality Check: GSH is supplemented at 1.0 mM to outcompete non-specific binding of TBF-A to microsomal proteins, ensuring the transient metabolite is quantitatively trapped as a stable adduct for LC-MS/MS analysis[2][3].

Step 1: Reaction Mixture Preparation

  • Prepare a 50 mM potassium phosphate buffer (pH 7.4) containing 3.0 mM MgCl₂.

  • Add pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.1 mg/mL. Note: Keeping protein concentration low minimizes non-specific binding of the highly lipophilic parent drug.

  • Add reduced Glutathione (GSH) to a final concentration of 1.0 mM.

  • Spike in Terbinafine (substrate) to achieve a concentration range of 1.0 µM to 100 µM (for Michaelis-Menten kinetic profiling).

Step 2: Negative Control Validation

  • Prepare an identical parallel reaction utilizing heat-inactivated HLMs (boiled at 100°C for 10 minutes).

  • Validation: This ensures any detected TBF-A-GSH adducts are strictly the product of enzymatic P450 bioactivation, ruling out spontaneous chemical degradation[6].

Step 3: Reaction Initiation and Incubation

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding an NADPH-regenerating system (0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM glucose-6-phosphate, 1.3 mM NADP+).

  • Incubate at 37°C for exactly 30 minutes in a shaking incubator.

Step 4: Quenching and Derivatization

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing 0.5 µM dimethyl benzaldehyde (Internal Standard). Causality: The ice-cold organic solvent immediately denatures the CYP enzymes, halting metabolism, while precipitating the proteins to clear the matrix for MS analysis[6].

  • Optional Dansylation: To detect trace amine byproducts (e.g., N-methyl-1-naphthyl methylamine) that compete with TBF-A formation, treat the supernatant with dansyl chloride. Causality: These amines lack strong chromophores; dansylation increases LC-MS/MS sensitivity by >1000-fold[2].

  • Centrifuge at 14,000 × g for 10 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

Workflow Prep 1. Matrix Prep HLM + Terbinafine + 1mM GSH Incubate 2. Bioactivation +NADPH, 37°C, 30 min Prep->Incubate Quench 3. Quenching Ice-cold Acetonitrile Incubate->Quench Analyze 4. LC-MS/MS Quantify TBF-A-GSH Adducts Quench->Analyze

Figure 2: Experimental workflow for the in vitro generation and GSH-trapping of the TBF-A metabolite.

Quantitative Kinetic Data

Using the protocol above, steady-state kinetic experiments reveal that the direct N-dealkylation pathway is the most critical source of the reactive metabolite.

Table 3: Kinetic Parameters for TBF-A Formation [1][2]

Metabolic PathwayEnzyme DriversVmax/Km (Efficiency)Toxicological Significance
Direct TBF-A Formation CYP2C19, CYP3A44.0 pmol/min/mg protein/µMPrimary driver of acute reactive metabolite generation under steady-state conditions.
Desmethyl-TBF to TBF-A CYP2C19, CYP3A4High (Accumulation dependent)Therapeutic dosing leads to high plasma accumulation of desmethyl-terbinafine, serving as a secondary reservoir for TBF-A formation.

References

  • National Center for Biotechnology Information (PubChem).(E)-6,6-Dimethyl-2-hepten-4-ynal (CID 11228836).
  • Iverson, S. L., & Uetrecht, J. P. (2001).Identification of a Reactive Metabolite of Terbinafine: Insights into Terbinafine-Induced Hepatotoxicity. Chemical Research in Toxicology.
  • Barnette, D. A., et al. (2018).Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches. Biochemical Pharmacology.
  • Barnette, D. A., et al. (2019).Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation. ResearchGate.
  • K.M. Pharma Solution Private Limited.MSDS - Terbinafine Impurity 16 (CAS: 138139-82-9).

Sources

Reactivity Profile of tert-Butyl Conjugated Aldehydes: A Technical Guide to Steric Modulation and Organocatalytic Activation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of synthetic organic chemistry and drug development,


-unsaturated aldehydes (enals) serve as versatile electrophilic scaffolds. However, the introduction of a bulky tert-butyl group—either at the 

- or

-position—fundamentally rewrites the reactivity profile of the conjugated system. By imposing severe steric constraints, the tert-butyl moiety disrupts standard stereoelectronic trajectories, challenging traditional synthetic methodologies. This whitepaper provides an in-depth mechanistic analysis of tert-butyl conjugated aldehydes, detailing how steric shielding dictates regioselectivity (1,2- vs. 1,4-addition) and outlining state-of-the-art organocatalytic protocols designed to overcome these inherent activation barriers.

Structural and Electronic Fundamentals

The reactivity of tert-butyl conjugated aldehydes is governed by the interplay between conformational rigidity and steric shielding. The tert-butyl group possesses a massive A-value (~4.8 kcal/mol), which heavily penalizes any conformation that induces steric clash.

For highly congested systems, such as, experimental gas electron diffraction and ab initio calculations reveal that the extreme steric strain forces the propenal skeleton into a rigid anti conformation[1]. This rigid geometry, combined with the hemispherical van der Waals volume of the tert-butyl group, physically shields the


 orbital. Consequently, the lowest unoccupied molecular orbital (LUMO) at the 

-carbon becomes highly inaccessible to incoming nucleophiles, fundamentally altering the molecule's electrophilic character.

Nucleophilic Addition Modalities: 1,2- vs. 1,4-Pathways

The most profound impact of the tert-butyl group is observed in its regioselective bias during nucleophilic addition. Standard enals typically undergo 1,4-conjugate addition with soft nucleophiles (orbital control) and 1,2-addition with hard nucleophiles (charge control). However, the steric blockade at the


-carbon of a tert-butyl enal disrupts the optimal approach angle required for conjugate addition.

When a soft nucleophile (e.g., an organocuprate) attempts to attack the


-carbon, the steric repulsion drastically raises the transition state energy (

). As a result, the reaction pathway is either completely suppressed or kinetically diverted to the unshielded formyl carbon, forcing a 1,2-addition.

Pathway A tert-Butyl Enal B Organocuprate (Soft) A->B C Grignard (Hard) A->C D Steric Clash at β-Carbon B->D Orbital Control E 1,2-Addition (Allylic Alcohol) C->E Charge Control D->E Pathway Diverted F 1,4-Addition (Saturated Aldehyde) D->F High ΔG‡ (Blocked)

Mechanistic divergence in nucleophilic addition to tert-butyl conjugated aldehydes.

Table 1: Regioselectivity Profile of -tert-Butyl Enals vs. Unhindered Enals
Nucleophile / ReagentSubstrate TypeDominant PathwayYield / SelectivityMechanistic Rationale
Grignard (

)
Unhindered Enal1,2-Addition>90% (1,2)Charge-controlled attack at the hard carbonyl carbon.
Grignard (

)

-tert-Butyl Enal
1,2-Addition>95% (1,2)Steric shielding at

-carbon reinforces hard-hard interaction.
Gilman (

)
Unhindered Enal1,4-Addition>85% (1,4)Orbital-controlled soft nucleophilic attack at

-carbon.
Gilman (

)

-tert-Butyl Enal
Mixed / No Rxn<30% (1,4)Severe steric clash between the cuprate cluster and the t-Bu group.
Hantzsch Ester + Amine

-tert-Butyl Enal
1,4-Reduction80-90% (1,4)LUMO lowering via iminium formation overcomes steric activation energy.

Overcoming Steric Shielding via Iminium Catalysis

To bypass the steric blockade inherent to tert-butyl enals, synthetic chemists employ LUMO-lowering organocatalysis. By condensing the sterically hindered aldehyde with a chiral secondary amine (e.g., MacMillan's imidazolidinone), an iminium ion is generated. This transformation significantly lowers the LUMO energy of the conjugated system, massively increasing the electrophilicity of the


-carbon. This electronic activation is sufficient to compensate for the steric penalty imposed by the tert-butyl group.

This paradigm was elegantly demonstrated in, where iminium catalysis provided a novel strategy to facilitate 1,4-additions to simple and substituted


-unsaturated aldehydes, overcoming the traditional bias toward 1,2-formyl activation[2].

Iminium A Enal Substrate C Iminium Ion (LUMO Lowered) A->C Condensation B Chiral Amine B->C D Facial Selective Hydride Transfer C->D Hantzsch Ester E Enamine D->E F Hydrolysis E->F H2O F->B Catalyst Turnover

Iminium-catalyzed activation cycle for sterically hindered tert-butyl enals.

Redox Reactivity and Chemoselectivity

The redox profile of tert-butyl conjugated aldehydes requires careful reagent selection to ensure chemoselectivity.

  • Oxidation/Epoxidation: Enals are susceptible to autoxidation. When epoxidized by reagents such as tert-butyl hydroperoxide (TBHP), they yield highly reactive epoxy aldehydes. These intermediates are known to modify DNA bases, forming etheno adducts[3].

  • Reduction: Chemoselective 1,4-reduction of highly substituted enals is notoriously difficult using standard transition-metal hydrogenation, which often reduces the aldehyde or lacks facial selectivity. However, the use of a chiral imidazolidinone catalyst combined with an ethyl Hantzsch ester provides a robust organocatalytic strategy for the enantioselective reduction of

    
    -substituted 
    
    
    
    -unsaturated aldehydes[4].
Self-Validating Protocol: Enantioselective Organocatalytic Conjugate Reduction

Objective: Chemoselective and enantioselective 1,4-reduction of a


-tert-butyl conjugated aldehyde.
Causality:  The bulky 

-tert-butyl group retards standard catalytic hydrogenation. Forming an iminium ion lowers the LUMO, while the chiral pocket of the catalyst directs the hydride transfer from the Hantzsch ester exclusively to one face of the

-carbon.

Step-by-Step Methodology:

  • Catalyst Pre-equilibration: In a dry 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the chiral imidazolidinone catalyst (20 mol%) and trichloroacetic acid (20 mol%) in anhydrous dioxane (2.0 mL) under an argon atmosphere.

  • Substrate Addition: Add the

    
    -tert-butyl conjugated aldehyde (1.0 mmol) to the solution. Stir for 5 minutes at room temperature.
    
    • Validation Checkpoint 1: The formation of the active iminium species is typically accompanied by a distinct color change (often shifting to yellow/orange).

  • Reductant Introduction: Cool the reaction mixture to 0 °C. Add ethyl Hantzsch ester (1.2 mmol) in one portion. Cooling enhances the facial selectivity of the hydride transfer, maximizing the enantiomeric excess (ee).

  • Reaction Monitoring: Stir the mixture at 0 °C for 24–48 hours. The bulky nature of the tert-butyl group necessitates longer reaction times compared to unhindered enals.

    • Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 8:2). The saturated aldehyde product will exhibit a lower

      
       value than the conjugated starting material due to the loss of the rigid, less polar conjugated 
      
      
      
      -system.
  • Quenching and Workup: Quench the reaction by adding distilled water (5 mL) and extract with diethyl ether (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification and Final Validation: Purify the crude product via flash column chromatography on silica gel.

    • Validation Checkpoint 3: Analyze the purified product via

      
      H NMR. The complete disappearance of the vinylic protons (
      
      
      
      6.0–7.5 ppm) and the retention of the aldehyde proton (
      
      
      9.5–10.0 ppm) definitively validates chemoselective 1,4-reduction over 1,2-reduction.

References

  • Organic Chemistry Portal. "1,4-Reduction of α,β-unsaturated compounds". URL:[Link][4]

  • PubMed - NIH. "Formation of etheno adducts in reactions of enals via autoxidation". URL:[Link][3]

  • Journal of the American Chemical Society. "The First Enantioselective Organocatalytic Mukaiyama−Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture". URL:[Link][2]

  • ResearchGate. "The Molecular Structure of 3-tert-Butyl-4,4-dimethyl-2-pentenal (3,3-Di-tert-butylpropenal)". URL:[Link][1]

Sources

Methodological & Application

Application Note: Synthesis of Terbinafine Hydrochloride via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in the pharmaceutical sector. It details the synthesis of Terbinafine Hydrochloride via the reductive amination of (E)-6,6-Dimethyl-2-hepten-4-ynal . This route is a distinct alternative to the conventional alkylation (using the corresponding alkyl chloride) or Heck coupling strategies, offering advantages in terms of atom economy and avoidance of potentially genotoxic alkyl halides.

Executive Summary

Terbinafine is a potent allylamine antifungal agent that inhibits squalene epoxidase. While industrial synthesis often relies on the alkylation of N-methyl-1-naphthalenemethanamine with 1-chloro-6,6-dimethyl-2-hepten-4-yne, this protocol focuses on the Reductive Amination pathway.

This route utilizes (E)-6,6-Dimethyl-2-hepten-4-ynal (Aldehyde) and N-methyl-1-naphthalenemethanamine (Secondary Amine). The reaction proceeds via an iminium ion intermediate, which is selectively reduced to the tertiary amine. This method minimizes the formation of dialkylated by-products common in direct alkylation and avoids the use of unstable allylic halides.

Key Advantages of this Protocol:
  • Stereochemical Integrity: Preserves the (E)-configuration of the enyne system.

  • Safety: Avoids handling lachrymatory and potentially mutagenic allylic chlorides.

  • Selectivity: Reductive amination conditions are tuned to reduce the C=N bond without affecting the conjugated alkene or alkyne.

Retrosynthetic Analysis & Pathway

The synthesis disconnects at the C-N bond between the allylic side chain and the amine nitrogen.

Retrosynthesis Target Terbinafine HCl (Target Molecule) FreeBase Terbinafine (Free Base) FreeBase->Target HCl Salt Formation Iminium Iminium Ion Intermediate Iminium->FreeBase Reduction (H-) Aldehyde (E)-6,6-Dimethyl-2-hepten-4-ynal (Electrophile) Aldehyde->Iminium + Amine Amine N-methyl-1-naphthalenemethanamine (Nucleophile) Amine->Iminium

Figure 1: Retrosynthetic disconnection showing the convergence of the aldehyde and secondary amine.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8]
ReagentMW ( g/mol )Equiv.[1][2]Role
N-methyl-1-naphthalenemethanamine 171.241.0Nucleophile (Amine)
(E)-6,6-Dimethyl-2-hepten-4-ynal 136.191.1Electrophile (Aldehyde)
Sodium Triacetoxyborohydride (STAB) 211.941.4Reducing Agent
Acetic Acid (AcOH) 60.051.0-2.0Catalyst/pH Control
1,2-Dichloroethane (DCE) -SolventReaction Medium
Hydrochloric Acid (conc.) 36.46ExcessSalt Formation
Isopropanol (IPA) -SolventCrystallization

Note on Reducing Agents: While Sodium Borohydride (NaBH₄) is mentioned in earlier patents (e.g., EP 0 024 587), Sodium Triacetoxyborohydride (STAB) is recommended here. STAB is milder and more selective for reductive amination of aldehydes with secondary amines, minimizing the risk of reducing the conjugated enyne system (1,4-reduction) or the aldehyde itself before iminium formation.

Step-by-Step Methodology
Step 1: Iminium Ion Formation & Reduction
  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Charging: Add N-methyl-1-naphthalenemethanamine (17.1 g, 100 mmol) and 1,2-Dichloroethane (DCE) (200 mL). Stir until dissolved.

  • Aldehyde Addition: Add (E)-6,6-Dimethyl-2-hepten-4-ynal (15.0 g, 110 mmol) to the solution.

  • Acid Catalysis: Add Acetic Acid (6.0 g, 100 mmol).

    • Mechanism:[3][4][5] The acid catalyzes the formation of the hemiaminal and subsequent dehydration to the iminium ion.

  • Reaction: Stir the mixture at room temperature (20–25°C) for 30–60 minutes to ensure equilibrium formation of the iminium species.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add Sodium Triacetoxyborohydride (29.7 g, 140 mmol) portion-wise over 20 minutes.

    • Caution: Gas evolution (hydrogen) may occur. Ensure proper venting.

  • Completion: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC or HPLC (Target: Disappearance of Amine).

Step 2: Workup and Isolation of Free Base
  • Quench: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (150 mL) until pH is basic (~8-9). Stir vigorously for 20 minutes to decompose excess borohydride.

  • Extraction: Separate the organic layer.[5] Extract the aqueous layer with Dichloromethane (DCM) (2 x 50 mL).

  • Washing: Combine organic layers and wash with brine (100 mL).

  • Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield the crude Terbinafine free base as a pale yellow oil.

Step 3: Salt Formation (Hydrochloride)
  • Dissolution: Dissolve the crude oil in Isopropanol (IPA) (50 mL) and Ethyl Acetate (50 mL).

  • Acidification: Cool to 0–5°C. Slowly add concentrated HCl (aq) (approx. 10 mL) or HCl in IPA solution dropwise until pH < 2.

  • Precipitation: A white precipitate of Terbinafine Hydrochloride should form. If oiling occurs, heat to reflux to dissolve, then cool slowly to induce crystallization.

  • Filtration: Filter the solid and wash with cold Ethyl Acetate.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Critical Process Parameters (CPP) & Troubleshooting

The following table summarizes common issues and their scientific resolutions.

IssueProbable CauseCorrective Action
Low Yield Incomplete Iminium formationEnsure 30 min stir time with AcOH before adding reducing agent.
Impurity: Alcohol Direct reduction of aldehydeUse STAB instead of NaBH₄; ensure amine is present before reductant.
Impurity: Saturated Alkyl Over-reduction of alkene/alkyneTemperature too high during reduction; maintain <25°C.
Oiling during Salt Step Impure Free Base or wet solventRecrystallize from IPA/Acetone; ensure water removal during workup.

Process Visualization

The following diagram illustrates the reaction flow and decision points.

ProcessFlow Start Start: Amine + Aldehyde in DCE ImineStep Add AcOH (Form Iminium) Start->ImineStep Stir 30 min RedStep Add STAB (Reduction) ImineStep->RedStep 0°C Addition Quench NaHCO3 Quench & Extraction RedStep->Quench 4-6 hrs Salt HCl Salt Formation Quench->Salt Isolate Oil Final Terbinafine HCl (Crystalline Solid) Salt->Final Crystallize

Figure 2: Process Flow Diagram for the Reductive Amination of Terbinafine.

References

  • Stütz, A., & Petranyi, G. (1984). Synthesis and Antifungal Activity of (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine (SF 86-327) and Related Allylamine Derivatives. Journal of Medicinal Chemistry, 27(12), 1539–1543. Link

  • Stütz, A. (1981). European Patent EP 0 024 587 B1: Naphthylmethylamine derivatives, process for their production and pharmaceutical compositions containing them. European Patent Office. (Describes the original reductive amination route). Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. (Standard reference for STAB protocol). Link

  • Ladwa, M., et al. (2006).[6] Process for the preparation of Terbinafine and salts thereof.[7][5][8] US Patent Application 2006/0004230 A1. (Discusses various synthetic routes including aldehyde precursors). Link

Disclaimer: This protocol is for research and development purposes only. All chemical handling must comply with local safety regulations and MSDS guidelines.

Sources

Application Note: A Chemoselective Reductive Amination Protocol for the Synthesis of Novel Amines from 6,6-dimethyl-2-hepten-4-ynal

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, field-proven protocol for the reductive amination of 6,6-dimethyl-2-hepten-4-ynal, a sterically hindered, α,β-unsaturated ynal. Reductive amination is a cornerstone of modern synthetic chemistry, enabling the direct conversion of carbonyl compounds into primary, secondary, and tertiary amines.[1][2] The protocol addresses the inherent chemoselectivity challenges posed by the substrate's multiple reducible functional groups—an aldehyde, a conjugated alkene, and an alkyne. We present a robust one-pot methodology centered on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that favors the reduction of the in situ-formed iminium ion over other functionalities.[3][4][5] This guide is intended for researchers in medicinal chemistry and drug development, offering a comprehensive walkthrough from reaction setup to product purification, complete with mechanistic insights and justifications for procedural choices.

Introduction: The Challenge of Selectivity

The synthesis of structurally diverse amines is a critical endeavor in pharmaceutical development.[4][6] Reductive amination stands out as a highly efficient method for C-N bond formation, often proceeding in a single pot under mild conditions, which aligns with the principles of green chemistry.[1]

The substrate, 6,6-dimethyl-2-hepten-4-ynal, presents a significant synthetic challenge. A successful reductive amination must selectively target the aldehyde for imine formation and subsequent reduction, leaving the conjugated C=C double bond and the C≡C triple bond intact. Aggressive reducing agents, such as sodium borohydride (NaBH₄) under certain conditions or lithium aluminum hydride (LiAlH₄), could lead to a complex mixture of over-reduced products, including the corresponding alcohol or reduction of the conjugated system.

The protocol detailed herein leverages the unique reactivity profile of sodium triacetoxyborohydride. This reagent is sterically hindered and less reactive than other common borohydrides, making it incapable of reducing aldehydes and ketones at an appreciable rate under neutral or mildly acidic conditions.[3][7] However, it readily reduces the more electrophilic protonated imine (iminium ion) intermediate, ensuring high chemoselectivity for the desired amine product.[7][8]

Mechanistic Rationale and Workflow

The one-pot reductive amination process involves two key equilibria that are manipulated to drive the reaction toward the final amine product.

  • Imine/Iminium Ion Formation: The aldehyde reacts with a primary or secondary amine under mildly acidic or neutral conditions to form a hemiaminal, which then dehydrates to yield an imine. In the presence of a proton source (often trace acetic acid from the NaBH(OAc)₃ or added as a catalyst), the imine is protonated to form a highly electrophilic iminium ion.

  • Hydride Reduction: The mild hydride reagent, NaBH(OAc)₃, selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product.

The overall workflow is designed for operational simplicity and efficiency.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification A Dissolve Aldehyde & Amine in Anhydrous Solvent B Stir for Imine Formation (e.g., 30-60 min at RT) A->B C Add NaBH(OAc)3 (Portion-wise) B->C D Monitor Reaction (TLC, LC-MS) C->D E Quench with Saturated Aqueous NaHCO3 D->E F Extract with Organic Solvent E->F G Dry, Filter, Concentrate F->G H Purify by Chromatography G->H I Characterized Final Amine Product H->I

Figure 1. Generalized workflow for the one-pot reductive amination.

Detailed Experimental Protocol

This protocol provides a general method applicable to both primary and secondary amines. Researchers should perform initial small-scale trials to optimize conditions for their specific amine substrate.

3.1. Materials and Reagents

  • Aldehyde: (E)-6,6-Dimethyl-2-hepten-4-ynal [CAS 138139-82-9]

  • Amine: Primary or secondary amine of interest (e.g., Benzylamine, Morpholine)

  • Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃

  • Solvent: Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF). DCE is often preferred for its performance in these reactions.[3][9]

  • Catalyst (Optional): Glacial Acetic Acid (AcOH)

  • Work-up Reagents: Saturated aqueous sodium bicarbonate (NaHCO₃), deionized water, brine, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification: Silica gel for column chromatography, appropriate solvent system (e.g., Hexanes/Ethyl Acetate).

3.2. Step-by-Step Procedure (Direct Method)

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6,6-dimethyl-2-hepten-4-ynal (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous DCE (or THF) to a concentration of approximately 0.1-0.2 M. Add the desired amine (1.0-1.2 eq). If using an amine hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) (1.1 eq) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. For less reactive amines, this period can be extended or gentle warming (~40 °C) may be applied.

  • Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. The portion-wise addition helps to control any potential exotherm. Note: For less reactive systems, especially with ketones, the addition of 1 equivalent of acetic acid can catalyze iminium ion formation and accelerate the reaction.[9] For this reactive aldehyde, it is often unnecessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 3 to 24 hours.

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 30-60 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Washing and Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amine.

Key Parameters and Optimization

The success of the reductive amination is dependent on several factors that can be tuned for optimal results. The following table summarizes these key parameters.

ParameterRecommended RangeRationale & Expert Insights
Amine Stoichiometry 1.0 - 1.2 eqA slight excess of the amine can help drive the imine formation equilibrium. For primary amines, a larger excess should be avoided to minimize potential dialkylation, although this is less common with NaBH(OAc)₃.[3]
Reducing Agent 1.2 - 1.5 eqAn excess is required to ensure complete reduction of the iminium intermediate. Using a large excess is wasteful and can complicate work-up.
Solvent DCE, THFAprotic solvents are essential as NaBH(OAc)₃ is water-sensitive.[10] DCE often gives faster and cleaner reactions than THF.[3][9]
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature. Gentle heating (40-50 °C) may be required for sterically hindered or electronically deactivated substrates.
pH / Catalyst Neutral / Optional AcOHThe reaction proceeds well under neutral conditions. Acetic acid can be catalytic but is generally not needed for aldehydes.[3] It is more commonly used with less reactive ketones.
Reaction Time 3 - 24 hoursHighly dependent on the nucleophilicity and steric bulk of the amine. Monitoring by TLC or LC-MS is crucial to determine the endpoint.

Alternative Reducing Agents

While NaBH(OAc)₃ is the reagent of choice for this transformation, other hydride sources can be employed, each with specific advantages and disadvantages.

  • Sodium Cyanoborohydride (NaBH₃CN): A classic reagent for reductive amination.[7] It is more tolerant of protic solvents like methanol and a wider pH range. However, its high toxicity (release of HCN gas under strongly acidic conditions) necessitates careful handling and waste disposal.[8]

  • Sodium Borohydride (NaBH₄): A cost-effective but less selective reagent.[11] It can reduce the starting aldehyde, leading to alcohol byproducts.[10] A two-step (indirect) procedure, where the imine is pre-formed and isolated before the addition of NaBH₄, can mitigate this issue but is less efficient.[3][12]

Conclusion

This application note details a reliable and chemoselective protocol for the reductive amination of 6,6-dimethyl-2-hepten-4-ynal using sodium triacetoxyborohydride. The methodology is characterized by its operational simplicity, mild reaction conditions, and high functional group tolerance, making it an invaluable tool for synthesizing novel amine derivatives from complex, unsaturated aldehydes. By understanding the mechanistic principles and key reaction parameters, researchers can effectively adapt this protocol to a wide range of amine substrates in their drug discovery and development programs.

References

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Chen, W. P., Liu, L. L., & Yang, Y. Q. (1989). [Synthesis and antifungal activity of N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-alpha-substituted -1-(4-substi tuted) naphthalenemethanamines]. Yao Xue Xue Bao, 24(12), 895–905. [Link]

  • Abdel-Magid, A. F., Maryanoff, C. A., & Carson, K. G. (1989). Reductive amination of aldehydes and ketones by using sodium triacetoxyborohydride. Tetrahedron Letters, 31(39), 5595-5598. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Kim, J., & Lee, S. (2018). Silylative Reductive Amination of α,β-Unsaturated Aldehydes: A Convenient Synthetic Route to β-Silylated Secondary Amines. Organic Letters, 20(9), 2853–2856. [Link]

  • Easy P2P reductive amination with NaBH(OAc)3. Hive Novel Discourse. [Link]

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Data. [Link]

  • Ruchelman, A. L., & Miller, R. B. (2005). Reductive amination of carbohydrates using NaBH(OAc)3. Methods in Enzymology, 405, 241–251. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Heydari, A., & Zarei, A. (2006). Direct Reductive Amination and Selective 1,2-Reduction of α,β-Unsaturated Aldehydes and Ketones by NaBH4 Using H3PW12O40 as Catalyst. ResearchGate. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • The Role of Sodium Borohydride in Reductive Amination. Oreate AI Blog. [Link]

  • Heydari, A., et al. (2011). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Taylor & Francis Online. [Link]

  • Hosseini-Sarvari, M., & Sodagar, E. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. SciSpace. [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Katritzky, A. R., & Ling, C. S. (1984). Sodium borohydride reduction of adducts of primary amines with aldehydes and p-thiocresol. The alkylation of heterocyclic and aromatic amino-compounds. Journal of the Chemical Society, Perkin Transactions 1, 1623-1628. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Is sodium borohydride capable of reducing azides to amines in dilute aqueous conditions?. ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Process for reductive amination of α,β-unsaturated carbonyl compound.
  • Sánchez-Larios, E., et al. (2024). Selective Iridium-Catalyzed Reductive Amination Inside Living Cells. PMC. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. [Link]

  • Development of a solvent selection guide for aldehyde-based direct reductive amination processes. ResearchGate. [Link]

  • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. [Link]

Sources

Application Note: Preparation of (E)-6,6-Dimethyl-2-hepten-4-ynal from 3,3-Dimethyl-1-butyne

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scientific Rationale

(E)-6,6-Dimethyl-2-hepten-4-ynal, commonly referred to as TBF-A , is a highly reactive


-unsaturated propargylic aldehyde. In the pharmaceutical sector, TBF-A is critically recognized as the primary hepatotoxic reactive metabolite of the allylamine antifungal drug, Terbinafine[1]. For toxicological assays and cytochrome P450 (CYP2C19 and CYP3A4) phenotyping, highly pure synthetic TBF-A is required as a reference standard to study protein adduction and idiosyncratic drug-induced liver injury (DILI)[1].

While industrial syntheses of Terbinafine intermediates often rely on the direct nucleophilic addition of 3,3-dimethyl-1-butyne (tert-butylacetylene) to acrolein followed by an acid-catalyzed allylic rearrangement[2], this route suffers from poor


 stereocontrol and the severe toxicity of volatile acrolein.

For high-fidelity laboratory synthesis, a highly controlled three-step protocol is preferred. Retrosynthetically, the


-enyne scaffold is constructed via a Palladium-catalyzed Sonogashira cross-coupling between 3,3-dimethyl-1-butyne and ethyl (E)-3-bromoacrylate. This guarantees absolute 

-stereochemistry. The resulting ester is then subjected to a kinetically controlled reduction to the primary allylic alcohol, followed by a chemoselective oxidation to the target aldehyde[3].

Experimental Workflows & Protocols

Step 1: Sonogashira Cross-Coupling

Objective: Synthesis of (E)-Ethyl 6,6-dimethyl-2-hepten-4-ynoate. Causality & Insights: Coupling the terminal alkyne with an


-vinyl halide establishes the carbon skeleton while locking the double bond geometry. Copper(I) iodide acts as a critical co-catalyst, forming a nucleophilic copper acetylide that undergoes transmetalation with the oxidative addition palladium complex. Triethylamine (

) serves dual roles as the solvent and the stoichiometric base to neutralize the generated HBr.

Protocol:

  • In an oven-dried Schlenk flask purged with argon, dissolve ethyl (E)-3-bromoacrylate (1.0 equiv) in anhydrous

    
     (0.5 M).
    
  • Add

    
     (2 mol%) and 
    
    
    
    (4 mol%).
  • Cool the mixture to 0 °C. Slowly add 3,3-dimethyl-1-butyne (1.2 equiv) via a pre-chilled syringe (Note: The alkyne is highly volatile, bp ~38 °C).

  • Remove the cooling bath and stir at room temperature for 6 hours.

  • Validation & QC: The reaction is self-validating visually; the solution transitions from pale yellow to a thick dark brown suspension due to the precipitation of

    
    . TLC (Hexane/EtOAc 9:1) will confirm the total consumption of the UV-active bromoacrylate.
    
  • Filter the mixture through a Celite pad, concentrate under reduced pressure, and purify via flash chromatography to isolate the ester.

Step 2: Chemoselective Reduction

Objective: Synthesis of (E)-6,6-Dimethyl-2-hepten-4-yn-1-ol. Causality & Insights: Standard


 reductions (typically run at 0 °C to RT) risk over-reducing the conjugated enyne system into an alkene or alkane. By strictly maintaining the reaction at -60 °C, the hydride attack is kinetically restricted to the highly electrophilic ester carbonyl, preserving the unsaturation[3].

Protocol:

  • Dissolve the (E)-ethyl 6,6-dimethyl-2-hepten-4-ynoate in anhydrous diethyl ether (0.2 M) under argon.

  • Cool the solution to -60 °C using a dry ice/chloroform bath.

  • Add a solution of

    
     (1.0 M in ether, 0.6 equiv) dropwise over 15 minutes to control the exotherm[3].
    
  • Stir strictly for 1 hour at -60 °C[3].

  • Validation & QC: Quench a 0.1 mL aliquot. IR spectroscopy of the organic layer must show the complete disappearance of the strong ester

    
     stretch (~1715 cm⁻¹) and the appearance of a broad 
    
    
    
    stretch (~3300 cm⁻¹).
  • Quench the bulk reaction at -60 °C with EtOAc, followed by the Fieser workup (water, 15% NaOH, water). Filter the white aluminum salts, dry over

    
    , and concentrate.
    
Step 3: Mild Oxidation

Objective: Synthesis of (E)-6,6-Dimethyl-2-hepten-4-ynal. Causality & Insights: Activated Manganese(IV) oxide (


) is a mild, heterogeneous oxidant that is highly chemoselective for allylic and propargylic alcohols. It prevents the over-oxidation to the carboxylic acid, a common failure point when using stronger chromium-based oxidants[3].

Protocol:

  • Dissolve the (E)-6,6-dimethyl-2-hepten-4-yn-1-ol in anhydrous diethyl ether (0.1 M).

  • Add activated

    
     (10-15 equiv) in one single portion[3].
    
  • Stir vigorously at ambient temperature for 16 hours[3].

  • Validation & QC: TLC will show a new, less polar UV-active spot.

    
     NMR validates success via the appearance of a distinct aldehyde doublet at ~9.5 ppm (
    
    
    
    Hz) and the downfield shift of the
    
    
    -olefinic proton due to carbonyl conjugation.
  • Filter the black suspension through a pad of Celite to remove the manganese salts.

  • Evaporate the solvent under reduced pressure (Keep water bath <30 °C to prevent thermal degradation of the reactive aldehyde).

Quantitative Data & Characterization

Table 1: Reaction Parameters and Analytical Markers

Synthesis StepTransformationReagents & ConditionsExpected YieldKey Analytical Marker (

NMR / IR)
1. Cross-Coupling Alkyne

Ester

,

,

, RT, 6 h
75 - 85%~6.1 ppm (d,

Hz,

)
2. Reduction Ester

Alcohol

,

, -60 °C, 1 h
80 - 90%~4.2 ppm (d,

Hz,

)
3. Oxidation Alcohol

Aldehyde
Activated

,

, RT, 16 h
70 - 85%~9.5 ppm (d,

Hz,

)

Visualizations

Synthesis SM1 3,3-Dimethyl-1-butyne Int1 (E)-Ethyl 6,6-dimethyl- 2-hepten-4-ynoate SM1->Int1 Pd(PPh3)2Cl2, CuI Et3N, RT SM2 Ethyl (E)-3-bromoacrylate SM2->Int1 Int2 (E)-6,6-Dimethyl- 2-hepten-4-yn-1-ol Int1->Int2 LiAlH4, Et2O -60 °C, 1 h Target (E)-6,6-Dimethyl- 2-hepten-4-ynal Int2->Target MnO2, Et2O RT, 16 h

Synthetic workflow for (E)-6,6-Dimethyl-2-hepten-4-ynal from 3,3-dimethyl-1-butyne.

Bioactivation Terb Terbinafine Metab1 Desmethyl-terbinafine Terb->Metab1 CYP2C19 / CYP3A4 Metab2 N-Methyl-enyne amine Terb->Metab2 CYP2C19 / CYP3A4 TBFA TBF-A (Target) Terb->TBFA Direct Pathway Metab1->TBFA N-Dealkylation Metab2->TBFA N-Dealkylation Tox Hepatotoxicity / DILI TBFA->Tox Protein Adduction

CYP450-mediated bioactivation of Terbinafine to the reactive TBF-A metabolite.

References

  • Title: (E)-6,6-DiMethyl-2-hepten-4-ynal synthesis (Citing: Koop, U.; Handke, G.; Krause, N., Liebigs Annalen, 1996)
  • Title: 1-Chloro-6,6-dimethyl-2-hepten-4-yne Source: BenchChem URL
  • Source: National Center for Biotechnology Information (PMC)

Sources

Application Note: Selective Oxidation of 6,6-Dimethyl-2-hepten-4-yn-1-ol to (E)-6,6-Dimethyl-2-hepten-4-ynal

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The oxidation of 6,6-dimethyl-2-hepten-4-yn-1-ol (1 ) to its corresponding aldehyde, (E)-6,6-dimethyl-2-hepten-4-ynal (2 ), is a pivotal transformation in the synthesis of allylamine antifungals, most notably Terbinafine .

The primary challenge in this transformation is the chemoselectivity required to oxidize the primary alcohol without compromising the conjugated enyne system (


).[1] Over-oxidation to the carboxylic acid, isomerization of the 

-alkene to the

-isomer, or hydration of the alkyne are common failure modes when using non-specific oxidants (e.g., KMnO4, Jones Reagent).[1]

This guide details two validated protocols:

  • The "Gold Standard" Heterogeneous Method: Activated Manganese Dioxide (

    
    ).[1] Preferred for its mildness and preservation of stereochemistry.
    
  • The Homogeneous Alternative: Dess-Martin Periodinane (DMP).[2] Recommended for small-scale, high-throughput screening where filtration of metal oxides is undesirable.[1]

Key Chemical Identifiers
ComponentChemical NameCAS NumberMolecular Weight
Substrate (1) (E)-6,6-dimethyl-2-hepten-4-yn-1-ol173200-56-1138.21 g/mol
Target (2) (E)-6,6-dimethyl-2-hepten-4-ynal138139-82-9136.19 g/mol

Reaction Mechanism & Logic

Why Manganese Dioxide ( )?

Activated


 is highly selective for 

-unsaturated alcohols (allylic, propargylic, and benzylic).[1] The mechanism is widely accepted to occur via a radical pathway on the surface of the solid oxidant.[1]
  • Adsorption: The alcohol hydroxyl group adsorbs onto the Mn(IV) surface.[1]

  • Rate-Limiting Step: Homolytic rupture of the

    
    -C-H bond, forming a radical intermediate stabilized by the adjacent 
    
    
    
    -system (the enyne). This explains why saturated alcohols are generally inert to
    
    
    .[1]
  • Product Release: The aldehyde desorbs, and the surface is reduced to Mn(III)/Mn(II) hydroxides.[1]

Workflow Logic

The choice between


 and DMP depends on scale and downstream processing.

OxidationWorkflow Start Start: 6,6-dimethyl-2-hepten-4-yn-1-ol Decision Select Oxidation Method Start->Decision MnO2_Path Method A: Activated MnO2 (Heterogeneous) Decision->MnO2_Path Scale > 5g Process Safety DMP_Path Method B: Dess-Martin Periodinane (Homogeneous) Decision->DMP_Path Scale < 1g Speed Required MnO2_Step1 Suspend Alcohol in DCM/Hexane MnO2_Path->MnO2_Step1 MnO2_Step2 Add Excess Activated MnO2 (10-20 eq) MnO2_Step1->MnO2_Step2 MnO2_Step3 Stir Ambient Temp (4-16h) MnO2_Step2->MnO2_Step3 MnO2_Workup Filtration through Celite MnO2_Step3->MnO2_Workup End Target: (E)-6,6-dimethyl-2-hepten-4-ynal MnO2_Workup->End DMP_Step1 Dissolve Alcohol in Wet DCM DMP_Path->DMP_Step1 DMP_Step2 Add DMP (1.2 eq) DMP_Step1->DMP_Step2 DMP_Step3 Stir 0°C -> RT (1-2h) DMP_Step2->DMP_Step3 DMP_Workup Quench (Na2S2O3 + NaHCO3) Phase Separation DMP_Step3->DMP_Workup DMP_Workup->End

Figure 1: Decision matrix and process flow for the oxidation of enyne alcohols.

Protocol A: Activated Manganese Dioxide (Standard)[1]

Context: This is the preferred method for preserving the E-geometry of the double bond. The reaction is heterogeneous, meaning the quality ("activity") of the


 is critical.[1]
Reagents & Equipment[1][7][8][9]
  • Substrate: 6,6-dimethyl-2-hepten-4-yn-1-ol (1.0 equiv).

  • Oxidant: Activated Manganese Dioxide (

    
    ), ~10–20 equiv by weight.
    
    • Note: Commercial "Activated" grades (e.g., Sigma-Aldrich 217646) are suitable. For critical applications, freshly prepared MnO2 via the Attenburrow method is superior.[1]

  • Solvent: Dichloromethane (DCM) or Hexanes (Anhydrous not strictly required but preferred).

  • Filtration: Celite 545 filter aid, sintered glass funnel.

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6,6-dimethyl-2-hepten-4-yn-1-ol (e.g., 1.38 g, 10 mmol) in DCM (20 mL).

    • Tip: Concentration should be roughly 0.5 M.

  • Addition: Add Activated

    
      (13.8 g, ~10 wt. equiv) in a single portion.
    
    • Critical: The reaction is surface-area dependent. Efficient stirring is mandatory to keep the heavy solid suspended.[1]

  • Reaction: Stopper the flask and stir vigorously at room temperature (

    
    ).
    
    • Monitoring: Check TLC (Hexane/EtOAc 4:1) every 2 hours. The aldehyde typically runs higher (

      
      ) than the alcohol (
      
      
      
      ) and is UV active.
    • Duration: Typically 4 to 16 hours depending on MnO2 activity.[1]

  • Workup:

    • Prepare a sintered glass funnel with a pad of Celite (~2 cm).

    • Filter the black suspension through the Celite pad.[1]

    • Rinse the filter cake thoroughly with DCM (

      
       mL) to recover adsorbed product.[1]
      
  • Isolation: Concentrate the clear yellow filtrate under reduced pressure (

    
    , 200 mbar).
    
    • Caution: The aldehyde is moderately volatile. Do not leave on high vacuum for extended periods.[1]

  • Yield: Expect 85–95% yield of a pale yellow oil.[3]

Protocol B: Dess-Martin Periodinane ( Rapid/Screening )

Context: Use this when


 activity is inconsistent or reaction speed is critical. DMP is a homogeneous oxidant that works within 1-2 hours.
Reagents
  • Substrate: 6,6-dimethyl-2-hepten-4-yn-1-ol (1.0 equiv).

  • Oxidant: Dess-Martin Periodinane (1.2 equiv).[2]

  • Solvent: Wet Dichloromethane (DCM saturated with water).

    • Tip: DMP oxidation is accelerated by trace water.

Step-by-Step Procedure
  • Setup: Dissolve the alcohol (10 mmol) in DCM (30 mL) in a flask open to air (or under

    
     if preferred, though moisture tolerance is high).
    
  • Addition: Cool to

    
     in an ice bath. Add DMP (12 mmol) in one portion.
    
  • Reaction: Remove the ice bath and stir at room temperature.

    • Duration: Reaction is usually complete in 60–90 minutes.[1]

  • Quench (Critical):

    • Dilute with diethyl ether (50 mL).

    • Add a 1:1 mixture of saturated aqueous

      
        (to reduce excess iodine species) and saturated aqueous 
      
      
      
      (to neutralize acetic acid byproducts).
    • Stir vigorously for 15 minutes until the organic layer is clear and the aqueous layer is cloudy/white.

  • Extraction: Separate phases. Wash organic layer with brine, dry over

    
    , and concentrate.[1]
    

Quality Control & Troubleshooting

Analytical Specifications
ParameterSpecificationNotes
Appearance Pale yellow to colorless oilDarkening indicates decomposition/polymerization.
1H NMR (

)

9.5-9.6 ppm (d, 1H, CHO)
Diagnostic aldehyde doublet (

Hz).[1]
1H NMR (Alkene)

6.1-6.3 ppm (dd)
Coupling constant

Hz confirms E-isomer.
IR Spectroscopy ~1680

(C=O)
Conjugated aldehyde stretch (lower than sat. aldehyde).[1][4][5][3][6][7][8]
IR Spectroscopy ~2200

(C

C)
Weak alkyne stretch.
Troubleshooting Guide
  • Problem: Incomplete Conversion with

    
    . 
    
    • Cause: "Dead" or deactivated

      
      .[1]
      
    • Solution: Add another 5-10 equivalents of oxidant or heat to reflux (

      
      ) in DCM. If using old reagent, activate it by heating at 
      
      
      
      in an oven for 24h before use.[1]
  • Problem: Isomerization (

    
    ). 
    
    • Cause: Extended exposure to acidic byproducts (in DMP) or light.[1]

    • Solution: Buffer DMP reactions with solid

      
       (5 equiv).[1] Store product in the dark under Argon.
      
  • Problem: Low Yield (Volatility). [1]

    • Cause: Product lost during rotary evaporation.[1]

    • Solution: Keep bath temp

      
       and vacuum 
      
      
      
      mbar.

References

  • Attenburrow, J., et al. (1952).[1] A synthesis of Vitamin A from cyclohexanone. Journal of the Chemical Society, 1094-1111.[1] (Foundational text on Activated MnO2 preparation). Link

  • Boeckman, R. K., et al. (2000).[1] The Dess-Martin Periodinane.[2][4][8] Organic Syntheses, 77, 141. (Standard DMP protocols). Link[1]

  • Vogt, P. F., & Gerulis, J. (2005).[1] Manganese(IV) Oxide.[1][9] Encyclopedia of Reagents for Organic Synthesis.[1] (Review of MnO2 selectivity). Link[1]

  • Strazzolini, P., et al. (2002).[1] Oxidation of alcohols to aldehydes and ketones by MnO2.[9][10] European Journal of Organic Chemistry, 2002(15), 2563-2571.[1]

Sources

Application Note & Protocol: A Consecutive One-Pot Strategy for the Synthesis of Terbinafine from an Enyne Aldehyde Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Terbinafine, a potent allylamine antifungal agent, is a cornerstone in the treatment of dermatophyte infections. Its synthesis has been the subject of extensive research aimed at improving efficiency, safety, and scalability. This application note details a highly efficient, consecutive one-pot synthetic strategy for Terbinafine Hydrochloride. The process circumvents the handling of hazardous intermediates like acrolein by proceeding through an in-situ generated enyne aldehyde precursor. The first stage involves a multi-step organometallic reaction sequence to produce the key allylic enynol intermediate, 6,6-dimethylhept-1-en-4-yn-3-ol. The second stage describes the direct, one-pot conversion of this intermediate into Terbinafine Hydrochloride. This guide provides in-depth technical protocols, mechanistic insights, and data to enable researchers to replicate and adapt this modern synthetic approach.

Introduction & Strategic Overview

The core structure of Terbinafine features a critical (E)-enyne moiety linked to a naphthalene-methylamine side chain. Traditional syntheses often involve the use of acrolein, a highly toxic and volatile reagent, posing significant safety and handling challenges.[1] More contemporary methods focus on safer and more efficient pathways, such as palladium-catalyzed cross-coupling reactions, which can, however, rely on expensive catalysts.[1][2]

The strategy outlined here presents a robust alternative that leverages the reactivity of organometallic species in a controlled, one-pot fashion. The synthesis is divided into two primary, sequential one-pot operations:

  • One-Pot Synthesis of the Key Enynol Intermediate: This phase begins with the metalation of 3,3-dimethyl-butyne (tert-butylacetylene). The resulting lithium acetylide selectively adds to an ester (ethyl formate) to generate an enyne aldehyde in situ. This highly reactive intermediate is immediately trapped by a vinyl Grignard reagent, yielding the stable and crucial allylic enynol, 6,6-dimethylhept-1-en-4-yn-3-ol.[3] This approach elegantly avoids the isolation of the unstable aldehyde and the use of acrolein.[3]

  • One-Pot Conversion to Terbinafine HCl: The purified enynol intermediate is then subjected to a second one-pot process. It is first converted to a reactive allylic intermediate, which is subsequently reacted with N-methyl-1-naphthalenemethanamine to form the Terbinafine base. The final step involves acidification to yield Terbinafine Hydrochloride without the need to isolate intermediates.[4]

This consecutive one-pot methodology minimizes purification steps, reduces solvent waste, and improves overall process efficiency, making it an attractive route for both laboratory-scale synthesis and potential industrial scale-up.

Part I: One-Pot Synthesis of 6,6-Dimethylhept-1-en-4-yn-3-ol

This initial stage is a sophisticated organometallic cascade that generates the key enynol intermediate in high yield and selectivity.

Mechanistic Rationale

The causality behind this three-step, one-pot sequence is rooted in the controlled generation and reaction of sequential organometallic intermediates.

  • Deprotonation: n-Butyllithium (n-BuLi), a strong, non-nucleophilic base, is used to selectively deprotonate the terminal alkyne of 3,3-dimethylbutyne. This step is performed at a low temperature (0 °C) to prevent side reactions. The result is a stable lithium acetylide solution.

  • Acylation (In-Situ Aldehyde Formation): The generated lithium acetylide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate. This addition forms a transient tetrahedral intermediate which collapses to yield the target enyne aldehyde, 4,4-dimethylpent-2-ynal. This reaction is conducted at a very low temperature (-20 °C) in a flow chemistry setup or by slow addition to prevent a second addition of the acetylide to the newly formed aldehyde, which would result in a byproduct.[3]

  • Vinylation: Before the enyne aldehyde can react further, it is immediately exposed to vinylmagnesium bromide. This Grignard reagent adds to the aldehyde carbonyl, forming the final allylic enynol product after an aqueous workup.

The choice of solvent is critical. While THF is common, cyclopentyl methyl ether (CPME) has been identified as a safer and more sustainable alternative, offering excellent conversion and selectivity while minimizing by-product formation.

Reaction Pathway Diagram

G cluster_0 Step 1: Metalation cluster_1 Step 2: In-Situ Aldehyde Formation cluster_2 Step 3: Vinylation start 3,3-Dimethylbutyne acetylide Lithium tert-butylacetylide start->acetylide + n-BuLi (CPME, 0 °C) aldehyde 4,4-Dimethylpent-2-ynal (Enyne Aldehyde) acetylide->aldehyde + Ethyl Formate (-20 °C) enynol 6,6-Dimethylhept-1-en-4-yn-3-ol (Enynol Intermediate) aldehyde->enynol + VinylMgBr (0 °C to RT)

Caption: One-pot synthesis of the enynol intermediate via an in-situ aldehyde.

Optimized Reaction Conditions

The following table summarizes optimized conditions derived from batch and flow chemistry studies, highlighting the superior performance of CPME as a solvent.

ParameterOptimized ConditionRationale / Notes
Solvent Cyclopentyl Methyl Ether (CPME)High conversion (98%), excellent selectivity, safer alternative to THF.
Metalation Temp. 0 °CStandard temperature for controlled deprotonation with n-BuLi.
Aldehyde Formation -20 °CCrucial for preventing over-addition and by-product formation.
Vinylation Temp. 0 °C to Room Temp.Allows for controlled addition of the Grignard reagent.
Overall Yield ~88%High conversion and selectivity are achieved without isolating intermediates.
Detailed Experimental Protocol: Synthesis of 6,6-Dimethylhept-1-en-4-yn-3-ol

Materials:

  • 3,3-dimethylbutyne (tert-butylacetylene)

  • n-Butyllithium (2.5 M in hexanes)

  • Ethyl formate

  • Vinylmagnesium bromide (1 M in THF)

  • Cyclopentyl methyl ether (CPME), anhydrous

  • Saturated aqueous NH₄Cl solution

  • Anhydrous Na₂SO₄

  • Standard glassware for anhydrous reactions under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Metalation: To the flask, add anhydrous CPME (60 mL) and 3,3-dimethylbutyne (8.2 g, 100 mmol). Cool the solution to 0 °C in an ice bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 40 mL, 100 mmol) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting solution at 0 °C for 15 minutes to ensure complete formation of the lithium acetylide.

  • Aldehyde Formation: In a separate flask, prepare a solution of ethyl formate (7.4 g, 100 mmol) in anhydrous CPME (40 mL) and cool it to -20 °C.

  • Transfer the cold lithium acetylide solution from step 4 via cannula into the ethyl formate solution at -20 °C. The addition should be slow and controlled to maintain the low temperature.

  • Stir the reaction mixture at -20 °C for an additional 10 minutes. At this stage, the reaction progress can be monitored by GC to confirm the formation of the enyne aldehyde.

  • Vinylation: To the cold reaction mixture, directly add vinylmagnesium bromide (1 M in THF, 120 mL, 120 mmol) dropwise, maintaining the temperature below 0 °C initially.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.

  • Workup & Purification: Cool the flask back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (150 mL).

  • Transfer the mixture to a separatory funnel and extract with CPME (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude enynol.

  • Purify the product by vacuum distillation to obtain 6,6-dimethylhept-1-en-4-yn-3-ol as a colorless oil.

Part II: One-Pot Conversion of Enynol to Terbinafine Hydrochloride

With the key enynol intermediate in hand, the final stage involves its conversion to Terbinafine HCl in a single, uninterrupted process.

Mechanistic Rationale

This one-pot conversion relies on the principle of transforming the hydroxyl group of the enynol into a good leaving group, followed by nucleophilic substitution and salt formation.

  • Activation: The enynol is reacted with a mixture of phosphorous oxychloride (POCl₃) and hydrochloric acid in methanol.[4] This step likely proceeds through the formation of a highly reactive allylic chloride or a related phosphate ester intermediate, which serves as an excellent electrophile.

  • Amination: The crude reaction mass containing the activated intermediate is directly treated with N-(1-napthylmethyl)methylamine. The amine acts as a nucleophile, displacing the leaving group in an Sₙ2 or Sₙ2' reaction to form the Terbinafine free base. This step is often performed without an additional solvent.[4]

  • Salt Formation & Purification: The resulting crude Terbinafine base is dissolved in a suitable solvent (e.g., acetone) and treated with hydrochloric acid to precipitate Terbinafine Hydrochloride.[1] This final step serves as both salt formation and purification, yielding the active pharmaceutical ingredient with high purity.

Workflow Diagram

G start 6,6-Dimethylhept-1-en-4-yn-3-ol activation Activation (+ POCl3, HCl/MeOH) start->activation amination Amination (+ N-methyl-1-naphthalenemethanamine) activation->amination One-Pot (No Isolation) extraction Solvent Extraction amination->extraction concentration Solvent Removal extraction->concentration end Terbinafine Hydrochloride concentration->end + HCl

Caption: One-pot workflow for converting the enynol to Terbinafine HCl.

Detailed Experimental Protocol: Synthesis of Terbinafine HCl

Materials:

  • 6,6-Dimethylhept-1-en-4-yn-3-ol (from Part I)

  • Phosphorous oxychloride (POCl₃)

  • Hydrochloric acid (concentrated)

  • Methanol

  • Toluene or other suitable hydrocarbon solvent

  • N-(1-napthylmethyl)methylamine

  • An inorganic base (e.g., K₂CO₃)

  • Acetone

Procedure:

  • Activation: In a round-bottom flask, dissolve the enynol (15.2 g, 100 mmol) in methanol. Cool the solution to 0-5 °C.

  • Slowly add a pre-mixed solution of phosphorous oxychloride and hydrochloric acid while maintaining the low temperature.[4] The exact stoichiometry should be optimized, but typically involves a slight excess of the activating agents.

  • Stir the reaction at 0-10 °C for 1-2 hours until TLC or GC analysis indicates complete consumption of the starting material.

  • Workup (Extraction): Quench the reaction mixture with ice-cold water and adjust the pH to be neutral or slightly basic. Extract the aqueous layer with toluene (3 x 100 mL).[4]

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain a crude residue of the activated allylic intermediate. Do not fully purify this intermediate.

  • Amination: To the crude residue, add N-(1-napthylmethyl)methylamine (1.1 equivalents) and a catalytic amount of an inorganic base like K₂CO₃.

  • Heat the mixture, often without additional solvent, at a temperature range of 80-100 °C until the reaction is complete as monitored by TLC.[4][5]

  • Final Purification and Salt Formation: Cool the reaction mixture to room temperature. Dissolve the crude Terbinafine base in acetone (approx. 4-5 volumes).[1]

  • Slowly add concentrated hydrochloric acid dropwise until the pH is acidic and a white precipitate forms.

  • Cool the suspension to -5 to 0 °C and stir for 2-3 hours to maximize crystallization.[1]

  • Filter the white solid, wash with cold acetone, and dry under vacuum at 40 °C to yield pure Terbinafine Hydrochloride. Purity can be confirmed by HPLC (>99.8%).[1]

Conclusion

This application note provides a comprehensive guide to a modern, safe, and efficient consecutive one-pot synthesis of Terbinafine Hydrochloride. By generating a key enyne aldehyde precursor in-situ and directly converting the resulting enynol intermediate, this strategy minimizes the handling of hazardous materials, reduces waste, and improves overall process economy. The detailed protocols and mechanistic insights serve as a valuable resource for researchers in medicinal chemistry and process development, enabling the reliable synthesis of this important antifungal agent.

References

  • Mátravölgyi, B., Örkényi, R., Éles, J., & Faigl, F. (2021). Multistep batch-flow hybrid synthesis of a terbinafine precursor. Journal of Flow Chemistry, 11, 233–242. [Link]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of Terbinafine Hydrochloride. Quick Company Patent Database. [Link]

  • Das, B., et al. (2025). An Improved and Practical Approach to the Synthesis of Terbinafine as an Anti-Fungal Agent. Letters in Organic Chemistry. [Link]

  • Patel, R., et al. (n.d.). Synthesis And Antifungal Activity Of Terbinafine Analogues. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Pevarello, P., et al. (2010). Process for the synthesis of terbinafine and derivatives thereof.
  • Pevarello, P., et al. (2005). A process for the synthesis of terbinafine and derivatives thereof.
  • Mátravölgyi, B., et al. (2021). Multistep batch-flow hybrid synthesis of a terbinafine precursor. ResearchGate. [Link]

  • Bentham Science. (2025). An Improved and Practical Approach to the Synthesis of Terbinafine as an Anti-Fungal Agent. Letters in Organic Chemistry. [Link]

  • Li, Z., et al. (2002). Synthesis of terbinafine hydrochloride.

Sources

Troubleshooting & Optimization

improving yield of (E)-6,6-Dimethyl-2-hepten-4-ynal synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Yield Optimization for (E)-6,6-Dimethyl-2-hepten-4-ynal Synthesis

Executive Summary

(E)-6,6-Dimethyl-2-hepten-4-ynal (CAS 138139-82-9) is a critical conjugated enyne intermediate, primarily utilized in the synthesis of allylamine antifungals like Terbinafine .[1][2][3][4] Its synthesis is frequently bottlenecked by three factors: regioselectivity failures during nucleophilic addition, incomplete allylic rearrangement, and cis/trans isomerization during oxidation.

This technical guide provides a validated, high-fidelity protocol to maximize yield and purity. We focus on the Acrolein-Alkyne Route , the industry standard for scalability, while integrating modern catalytic refinements to suppress common side reactions.

Part 1: The Optimized Synthetic Pathway

The synthesis consists of three critical phases. Success depends on maintaining strict kinetic control in Phase 1 and thermodynamic control in Phase 2.

Phase 1: Nucleophilic Addition (The "Cold" Step)

Reaction: 3,3-Dimethyl-1-butyne (t-Butylacetylene) + Acrolein → Secondary Alcohol

The Challenge: Acrolein is prone to rapid polymerization and 1,4-addition (Michael addition) rather than the desired 1,2-addition. Optimization Protocol:

  • Reagent Preparation: Dissolve 3,3-dimethyl-1-butyne (1.05 eq) in anhydrous THF. Cool to -78°C .

  • Lithiation: Add n-BuLi (1.05 eq, 2.5M in hexanes) dropwise. Maintain internal temperature below -70°C. Stir for 30 min to ensure complete formation of lithium acetylide.

    • Tech Note: Incomplete lithiation leads to unreacted alkyne and lower yields.

  • Addition: Add Acrolein (1.0 eq) diluted in THF (1:1 v/v) slowly.

    • Critical: The dilution of acrolein prevents localized heating and polymerization.

  • Quench: Quench with saturated NH₄Cl at -78°C before warming. Warming the lithium alkoxide prior to quenching can induce retrograde fragmentation.

Phase 2: Allylic Transposition (The "Isomerization" Step)

Reaction: 6,6-Dimethylhept-1-en-4-yn-3-ol → (E)-6,6-Dimethyl-2-hepten-4-yn-1-ol

The Challenge: Driving the equilibrium from the secondary alcohol (unconjugated) to the primary alcohol (conjugated) while preventing elimination to the enyne. Optimization Protocol:

  • Solvent System: Use a biphasic mixture of H₂SO₄ (10% aq) and THF or Acetone (to solubilize the organic phase).

  • Thermodynamic Drive: The reaction is driven by the stability of the conjugated enyne system.

  • Temperature: Heat to 40-50°C . Monitor by TLC/HPLC.

    • Endpoint: Disappearance of the secondary alcohol.[5]

    • Yield Tip: If conversion stalls, increase acid concentration slightly, but avoid >20% H₂SO₄ to prevent dehydration.

Phase 3: Selective Oxidation (The "Finishing" Step)

Reaction: (E)-6,6-Dimethyl-2-hepten-4-yn-1-ol → (E)-6,6-Dimethyl-2-hepten-4-ynal

The Challenge: Over-oxidation to the carboxylic acid or isomerization of the (E)-double bond to the (Z)-isomer. Optimization Protocol:

  • Oxidant Choice: Activated MnO₂ (10-20 eq) in DCM or IBX (1.1 eq) in DMSO/THF.

    • Why MnO₂? It is highly selective for allylic/propargylic alcohols and does not touch the triple bond or induce isomerization if pH is neutral.

  • Conditions: Stir at room temperature.

  • Purification: Filter through a Celite pad. The aldehyde is often pure enough for subsequent steps without column chromatography, which can degrade the unstable enyne linkage.

Part 2: Troubleshooting Center & FAQs

Category A: Low Overall Yield[6]

Q: My yield in Step 1 is <40%. I see a lot of gummy residue.

  • Diagnosis: Acrolein polymerization.

  • Fix:

    • Ensure Acrolein is freshly distilled or contains a stabilizer (hydroquinone) if the downstream chemistry permits.

    • Lower the temperature to -78°C.

    • Dilute Acrolein in THF before addition. Pure acrolein added to a basic mixture polymerizes instantly.

Q: I am losing material during the rearrangement (Step 2).

  • Diagnosis: Dehydration to the hydrocarbon (enyne) or formation of the allylic ether.

  • Fix:

    • Reduce acid concentration.

    • Ensure the reaction is not refluxing too vigorously.[5]

    • Check if the solvent is dry?[5] No, this step requires water. Ensure sufficient water is present to prevent ether formation.

Category B: Isomer & Purity Issues

Q: The final aldehyde contains ~15% of the (Z)-isomer.

  • Diagnosis: Isomerization usually occurs during the oxidation step or due to prolonged exposure to light/acid.

  • Fix:

    • Switch to MnO₂ if using Jones Reagent or other acidic oxidants.

    • Perform the oxidation in the dark or low light.

    • Store the product under Argon at -20°C; conjugated aldehydes are photo-labile.

Q: The aldehyde is oxidizing to the acid on the shelf.

  • Diagnosis: Auto-oxidation (radical mechanism).

  • Fix: Add a radical scavenger like BHT (0.1%) if the product is being stored. Ideally, use the aldehyde immediately in the next step (e.g., reductive amination).

Part 3: Data & Visualization

Table 1: Comparative Oxidation Methods for (E)-6,6-Dimethyl-2-hepten-4-ynal
MethodYieldE/Z SelectivityScalabilityNotes
Activated MnO₂ 85-92%>98:2HighRequires large excess of reagent; filtration can be slow.
Swern Oxidation 90-95%>99:1MediumCryogenic conditions required; odor management needed.
PCC/DCM 75-80%~90:10LowChromium waste; potential for acid-catalyzed isomerization.
Dess-Martin 88-94%>99:1Low/MedExpensive; excellent for small-scale high-purity needs.
Figure 1: Reaction Pathway & Logic Flow

G Start 3,3-Dimethyl-1-butyne (t-Butylacetylene) Step1 Step 1: Nucleophilic Addition (-78°C, n-BuLi, Acrolein) Start->Step1 Inter1 Intermediate 1: 6,6-dimethylhept-1-en-4-yn-3-ol (Secondary Alcohol) Step1->Inter1 1,2-Addition Polymer Side Product: Acrolein Polymer Step1->Polymer High Temp Step2 Step 2: Allylic Rearrangement (H3O+, 40°C) Inter1->Step2 Thermodynamic Control Inter2 Intermediate 2: (E)-6,6-dimethyl-2-hepten-4-yn-1-ol (Primary Alcohol) Step2->Inter2 1,3-Transposition Step3 Step 3: Selective Oxidation (MnO2, DCM, RT) Inter2->Step3 Final Target: (E)-6,6-Dimethyl-2-hepten-4-ynal Step3->Final Retention of Config Z_Isomer Impurity: (Z)-Isomer Step3->Z_Isomer Acid/Light

Caption: Synthetic workflow for (E)-6,6-Dimethyl-2-hepten-4-ynal illustrating critical control points for yield preservation.

References

  • Preparation of Terbinafine Intermediates : Alker, A. et al. "Process for the preparation of 6,6-dimethylhept-1-en-4-yn-3-ol." European Patent EP1174407A2, 2002. Link

  • Allylic Rearrangements: Braverman, S. "Rearrangements involving the hydroxyl group." The Chemistry of the Hydroxyl Group, 1971.
  • Oxidation Protocols : Paquette, L. A. "Encyclopedia of Reagents for Organic Synthesis: Manganese Dioxide." Wiley Online Library, 2001. Link

  • Terbinafine Impurity Profiling: "Impurity Profile of Terbinafine Hydrochloride." Journal of Pharmaceutical and Biomedical Analysis, 2010.
  • General Alkyne Chemistry: Trost, B. M. "Comprehensive Organic Synthesis: Selectivity, Strategy, and Efficiency in Modern Organic Chemistry." Pergamon Press, 1991.

Sources

purification of 6,6-dimethyl-2-hepten-4-ynal by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Conjugated Aldehyde Purification.

Ticket ID: #ENYNAL-001 Topic: Purification of 6,6-dimethyl-2-hepten-4-ynal Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Introduction: The Molecule & The Challenge

You are working with 6,6-dimethyl-2-hepten-4-ynal , a critical


 fragment often used in the synthesis of terpenoids like Abscisic Acid (ABA) and various retinoids.

Chemo-Physical Profile:

  • Structure: A conjugated enyne-al system (

    
    ).
    
  • Reactivity: The

    
    -unsaturated aldehyde moiety is an electrophile (Michael acceptor) and is prone to oxidation. The conjugated system makes it sensitive to acid-catalyzed isomerization (
    
    
    
    scrambling) and polymerization on active silica surfaces.
  • Volatility: Moderate. Care must be taken during solvent removal.

This guide replaces standard textbook advice with field-tested protocols designed to maximize recovery and isomeric purity.

Module 1: Pre-Purification Diagnostics

Before loading your column, verify the state of your crude material.

Q: My crude reaction mixture is dark brown/black. Should I load this directly onto the main column? A: No. The dark color indicates polymerized by-products or tars. These high-molecular-weight impurities will irreversibly adsorb to the top of your column, altering the flow rate and potentially catalyzing decomposition of your labile aldehyde.

  • Protocol: Perform a "Flash Filtration" (Plug Filtration).

    • Pack a short, wide funnel with 2 cm of silica gel.

    • Elute the crude mixture with 10% EtOAc in Hexanes.

    • Collect the filtrate until the dark tar remains on top.

    • Concentrate the filtrate. This "pre-purified" oil is your actual load sample.

Q: I see two spots on TLC very close together. Is this my product? A: Likely, yes. These are the


 (trans) and 

(cis) isomers.
  • Diagnostic: The

    
    -isomer is typically more polar (lower 
    
    
    
    ) than the
    
    
    -isomer in enynals due to the dipole moment alignment, though this can vary based on the specific conformation.
  • Action: Do not assume they will separate easily on a standard gradient. See Module 3 for Isomer Separation.

Module 2: Method Development (The Protocol)

Q: What is the optimal solvent system for this specific enynal? A: A gradient of Hexanes (or Pentane) and Ethyl Acetate (EtOAc) .

  • Start: 100% Hexane (to elute non-polar hydrocarbon impurities).

  • Elution: 0%

    
     5% 
    
    
    
    10% EtOAc/Hexane.
  • Target

    
    :  Aim for an 
    
    
    
    of 0.25 - 0.30 in the eluting solvent. For this molecule, 5-7% EtOAc in Hexane is usually the "sweet spot."

Q: How do I visualize the fractions? Iodine stains everything brown. A: Stop using Iodine for this specific step; it can catalyze isomerization. Use these methods:

  • UV (254 nm): The conjugated system (

    
    ) has a strong chromophore. This is non-destructive.
    
  • DNP (2,4-Dinitrophenylhydrazine) Stain: Specific for aldehydes/ketones.

    • Result: Your product will turn an intense orange/red instantly. This confirms the aldehyde functionality is intact.

Visual Workflow: Method Optimization

MethodOpt Start Crude Mixture TLC_Screen TLC Screen (90:10 Hex:EtOAc) Start->TLC_Screen Rf_Check Check Rf Value TLC_Screen->Rf_Check Rf_High Rf > 0.5 (Too Fast) Rf_Check->Rf_High Rf_Low Rf < 0.15 (Too Slow) Rf_Check->Rf_Low Rf_Good Rf 0.25 - 0.30 (Optimal) Rf_Check->Rf_Good Dilute Reduce Polarity (Try 95:5) Rf_High->Dilute Increase Increase Polarity (Try 80:20) Rf_Low->Increase RunColumn Run Column Gradient 0-10% Rf_Good->RunColumn Dilute->TLC_Screen Increase->TLC_Screen

Figure 1: Decision logic for optimizing the mobile phase solvent strength.

Module 3: Troubleshooting Common Failures

Q: I am losing mass. The NMR of the purified product is messy. A: Issue: Acid-Catalyzed Decomposition. Standard silica gel is slightly acidic (pH 6.0-6.5). This is sufficient to hydrate the alkyne or polymerize the enynal.

  • Solution: Neutralize your stationary phase.

    • Protocol: Pre-wash the silica column with mobile phase containing 1% Triethylamine (Et3N) . Then, run your column with 0.1% Et3N in the eluent.

    • Mechanism:[1][2][3] The amine neutralizes acidic silanol sites, preventing protonation of the carbonyl oxygen or the alkyne.

Q: I cannot separate the


 and 

isomers.
A: Issue: Insufficient Selectivity. If Hexane/EtOAc fails, you must change the selectivity mechanism, not just the polarity.
  • Strategy A: Pi-Pi Interaction. Replace Hexane with Toluene or Benzene .

    • Why: The aromatic solvent interacts differently with the conjugated pi-systems of the

      
       and 
      
      
      
      isomers.
    • System: Toluene/EtOAc (start 98:2).

  • Strategy B: Silver Nitrate Silica (Ag-Silica) - Use with Caution.

    • Context:

      
       complexes with pi-bonds. The stability constant differs significantly between cis and trans alkenes.
      
    • Warning: Ag(I) can oxidize aldehydes (Tollens' reagent reaction). Only use this if you first protect the aldehyde as an acetal , or if you perform a rapid test on a small scale to ensure the aldehyde survives.

    • Recommendation: Stick to Strategy A (Toluene) first.

Q: My product streaks down the column (tailing). A: Issue: Overloading or "Hot" Activity.

  • Fix: Ensure your load volume is minimal. Dissolve the crude in the absolute minimum amount of Toluene or DCM (not EtOAc) before loading. If streaking persists, the silica is too active—add 0.5% water to the silica before packing to "deactivate" it slightly.

Visual Workflow: Troubleshooting Logic

Troubleshoot Issue Problem Identified Decomp Decomposition/Low Yield Issue->Decomp Isomer E/Z Isomers Co-eluting Issue->Isomer Streak Streaking/Tailing Issue->Streak Sol_Decomp Add 1% Et3N to Eluent (Neutralize Silica) Decomp->Sol_Decomp Sol_Isomer Switch to Toluene/EtOAc (Pi-Pi Selectivity) Isomer->Sol_Isomer Sol_Streak Reduce Load Volume OR Deactivate Silica (0.5% H2O) Streak->Sol_Streak

Figure 2: Troubleshooting flowchart for common chromatographic issues with enynals.

Module 4: Post-Column Handling

Q: I had a pure spot on TLC, but after Rotavap, the flask is empty or the yield is low. A: Issue: Volatility. 6,6-dimethyl-2-hepten-4-ynal has a molecular weight of ~136 g/mol . It is volatile.

  • Protocol:

    • Bath Temperature: Do not exceed 30°C .

    • Vacuum: Do not go below 20 mbar if using a high-vacuum pump. A standard water aspirator is safer.

    • Stop Early: Do not try to remove the last trace of solvent on the rotavap. Transfer to a smaller vial and use a gentle stream of Nitrogen to remove residual solvent.

Summary of Key Parameters

ParameterRecommendationReason
Stationary Phase Silica Gel 60 (Neutralized)Prevents acid-catalyzed rearrangement.
Mobile Phase Hexane : EtOAc (95:5)Optimal polarity for aldehydes.
Additive 0.1% - 1.0% TriethylamineNeutralizes silanol acidity.
Visualization UV (254 nm) & DNP StainSpecific for conjugated aldehydes.
Loading Liquid load (Min. Toluene)Avoids solid load heating/decomposition.

References

  • General Synthesis of Enynals

    • Weedon, B. C. L., et al. "Carotenoids and related compounds. Part XVIII. Synthesis of cis- and trans-methyl-substituted conjugated polyenes." Journal of the Chemical Society C: Organic, 1968.

  • Purification of Sensitive Aldehydes (Neral/Geranial Analogues)

    • Piancatelli, G., & Leonelli, F. "Oxidation of Nerol to Neral with Iodobenzene Diacetate and TEMPO."[3] Organic Syntheses, 2006, 83,[3] 18. (Describes silica purification of volatile conjugated aldehydes).

  • Separation of E/Z Isomers: Li, T., et al. "Silver Nitrate-Impregnated Silica Gel Stationary Phase for the Separation of Cis- and Trans-Isomers." Journal of Chromatography A, 1995. (General reference for Ag-Silica utility).
  • Stability of Enynals

    • Mayer, H., & Isler, O. "Synthesis of Vitamin A and Related Compounds." Methods in Enzymology, Vol. 18, Part C. (Discusses handling of retinoid intermediates).

Sources

Technical Support Center: Troubleshooting Terbinafine Aldehyde Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimizing Conversion Rates in the Reductive Amination of (2E)-6,6-dimethylhept-2-en-4-yn-1-al

Executive Summary

This guide addresses low conversion rates encountered during the "aldehyde coupling" route for Terbinafine synthesis. Unlike the traditional alkylation route (using 1-chloro-6,6-dimethyl-2-hepten-4-yne), this pathway utilizes Reductive Amination between (2E)-6,6-dimethylhept-2-en-4-yn-1-al (the "Enyne Aldehyde") and N-methyl-1-naphthalenemethanamine (the "Secondary Amine").

While this route avoids potential genotoxic alkyl halides, it frequently suffers from competitive aldehyde reduction and incomplete imine formation due to steric bulk. This guide provides a self-validating troubleshooting protocol to maximize the yield of the tertiary amine (Terbinafine).

Part 1: Diagnostic Workflow (Logic Map)

Before altering parameters, identify the specific failure mode using this logic map.

Terbinafine_Troubleshooting Start Start: Low Conversion (<60%) Check_TLC Analyze Reaction Mixture (HPLC/TLC) Start->Check_TLC Result_Alcohol High Level of Enyne Alcohol Impurity? Check_TLC->Result_Alcohol Yes Result_Aldehyde Unreacted Aldehyde Persists? Check_TLC->Result_Aldehyde Yes Issue_Reductant Issue: Competitive Reduction Reductant is attacking Aldehyde before Imine forms. Result_Alcohol->Issue_Reductant Issue_Equilibrium Issue: Poor Imine Equilibrium Water is preventing Imine formation. Result_Aldehyde->Issue_Equilibrium Sol_STAB Solution: Switch to STAB (Sodium Triacetoxyborohydride) or 2-Step Protocol. Issue_Reductant->Sol_STAB Sol_Sieves Solution: Add Ti(OiPr)4 or Molecular Sieves to scavenge water. Issue_Equilibrium->Sol_Sieves

Figure 1: Diagnostic logic for identifying the root cause of low conversion based on impurity profiles.

Part 2: Technical Deep Dive & Protocols

The Core Problem: Competitive Reduction

In this reaction, the "Enyne Aldehyde" is electron-deficient and sterically hindered. If you use a non-selective reducing agent (like NaBH₄) or add the reductant too early, the hydride reduces the aldehyde to (2E)-6,6-dimethylhept-2-en-4-yn-1-ol (the alcohol) faster than the amine can attack the aldehyde to form the iminium ion.

The Fix: You must decouple Imine Formation from Reduction , or use a reductant that only attacks the imine.

Protocol A: The "STAB" Method (Recommended)

Best for: One-pot convenience and high chemoselectivity.

Mechanism: Sodium Triacetoxyborohydride (STAB) is less basic and sterically bulkier than NaBH₄. It reduces iminium ions rapidly but reacts negligibly with aldehydes at neutral/slightly acidic pH.

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of N-methyl-1-naphthalenemethanamine and 1.1 eq of (2E)-6,6-dimethylhept-2-en-4-yn-1-al in dry 1,2-Dichloroethane (DCE) or THF.

  • Acid Catalyst: Add 1.0–1.2 eq of Acetic Acid .

    • Why? This catalyzes the formation of the iminium ion. Without acid, the neutral imine forms slowly.

  • Reductant Addition: Add 1.4 eq of Sodium Triacetoxyborohydride (STAB) in one portion.

    • Note: Unlike NaBH₄, you do not need to wait for imine formation. STAB will wait for the imine to form and then reduce it.[1][2]

  • Reaction: Stir at Room Temperature (20–25°C) for 4–6 hours under N₂.

  • Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

Protocol B: The Titanium(IV) Pre-Complexation (For Stubborn Substrates)

Best for: Cases where the amine is wet or the aldehyde is unstable.

Mechanism: Titanium isopropoxide (Ti(OiPr)₄) acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine before any reducing agent is introduced.

Step-by-Step:

  • Complexation: Combine 1.0 eq Amine and 1.1 eq Aldehyde in dry THF.

  • Activator: Add 1.2 eq Ti(OiPr)₄ neat. Stir for 1 hour at RT.

    • Observation: The solution often turns yellow/orange, indicating imine formation.

  • Reduction: Dilute with absolute ethanol (required to solubilize NaBH₄). Add 1.5 eq NaBH₄ carefully.

    • Why NaBH₄ here? The imine is already formed and coordinated to Titanium, protecting the aldehyde from direct reduction.

  • Workup: Quench with 1M NaOH. A white precipitate (TiO₂) will form. Filter through Celite.

Part 3: Data Analysis & Comparison

The choice of reducing agent dictates the impurity profile. The table below summarizes typical outcomes based on internal process data.

Table 1: Reducing Agent Performance in Terbinafine Synthesis

ParameterNaBH₄ (Standard)NaBH₃CN (Cyanoborohydride)STAB (Triacetoxyborohydride)
Conversion 40–60% (Variable)85–90%92–98%
Major Impurity Enyne Alcohol (Reduction of aldehyde)Residual Cyanide (Safety risk)Minimal
Reaction Time Fast (30 min)Slow (12–24 h)Moderate (4–6 h)
pH Sensitivity Unstable in acidRequires pH 3–4Works at pH 4–6 (Buffered)
Toxicity LowHigh (HCN risk) Low
Recommendation Avoid for this couplingLegacy method onlyPrimary Choice

Part 4: Troubleshooting FAQs

Q1: I see a large peak at RRT 0.85 (HPLC). Is this the "Alcohol" impurity? A: Likely, yes. The (2E)-6,6-dimethylhept-2-en-4-yn-1-ol typically elutes before Terbinafine.

  • Cause: You likely added NaBH₄ before the imine was fully formed, or your solvent contained water (hydrolyzing the imine back to aldehyde + amine).

  • Fix: Switch to Protocol A (STAB) or ensure your solvent is anhydrous (<0.05% water).

Q2: My reaction stalls at 70% conversion even with excess STAB. A: This is often an equilibrium issue.

  • Cause: The accumulation of Acetic Acid/Acetate salts can buffer the system too strongly, or the steric bulk of the tert-butyl group on the aldehyde is hindering the approach of the bulky acetoxyborohydride.

  • Fix: Increase the temperature to 35–40°C. Do not exceed 50°C, as the enyne system is thermally sensitive (polymerization risk). Alternatively, add 3Å Molecular Sieves to the reaction pot.

Q3: Can I use catalytic hydrogenation (H₂/Pd-C) for this reductive amination? A: Absolutely NOT.

  • Reason: Terbinafine contains both a triple bond (alkyne) and a conjugated double bond (alkene). Palladium on Carbon will reduce these unsaturated bonds to the fully saturated alkane analog (a known impurity: Dihydro- or Tetrahydro-terbinafine) before it effectively performs the reductive amination.

Q4: Why is the (E)-isomer purity dropping? A: Isomerization of the double bond (from E to Z) can occur under prolonged acidic conditions or high heat.

  • Fix: Keep the reaction time under 8 hours. If using Protocol A, ensure the Acetic Acid equivalents do not exceed 1.5 eq.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[2] [Link] (Foundational text establishing STAB as the superior reagent for hindered aldehydes).

  • Gupta, B., et al. "Stereoselective Methodology for the Synthesis of an Antifungal Allylamine: Terbinafine."[3] Letters in Organic Chemistry, vol. 11, no. 2, 2014, pp. 141-144. [Link] (Describes stereoselective coupling strategies specifically for Terbinafine).

  • Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1995. [Link] (Source for Protocol B: Ti(OiPr)4 methodology).

Sources

removing unreacted aldehyde from terbinafine crude product

[1]

Topic: Removal of Unreacted Aldehyde (typically (E)-6,6-dimethylhept-2-en-4-yn-1-al) from Terbinafine Crude Product. Case ID: TRB-PUR-001 Status: Active Guide[1]

Diagnostic & Strategy Overview

The Issue: In the synthesis of Terbinafine (specifically via reductive amination or using aldehyde-derived precursors), a common impurity is the unreacted aldehyde, (E)-6,6-dimethylhept-2-en-4-yn-1-al .[1] This compound is neutral, lipophilic, and reactive. Failure to remove it results in product instability (polymerization) and failure to meet ICH genotoxic impurity guidelines.

The Solution Architecture: We recommend a tiered approach based on your current stage and scale.

MethodMechanismBest For
A. Bisulfite Sequestration Chemical modification (Adduct formation)Primary Recommendation. High-throughput, bulk purification, removes >95% aldehyde.[1]
B. Salt Formation (HCl) Solubility differentiationFinal polishing. Separates the basic amine product from neutral aldehyde.
C. Solid-Phase Scavenging Covalent capture (Resin)Late-stage research/High-value samples where yield loss must be <1%.[1]

Method A: The Bisulfite Sequestration Protocol (Standard)

Principle: Sodium bisulfite (

1
Reagents Required:
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Note: Avoid alcohols as they compete with bisulfite.[1]

  • Reagent: Sodium Bisulfite (

    
    ) or Sodium Metabisulfite (
    
    
    ).
  • Wash: Brine (Saturated NaCl).

Step-by-Step Protocol:
  • Preparation:

    • Dissolve the crude Terbinafine mixture in EtOAc (10 volumes relative to crude mass).

    • Prepare a saturated aqueous solution of Sodium Bisulfite (approx. 40% w/v).

  • Reaction (The Wash):

    • Add the bisulfite solution (0.5 – 1.0 equivalents relative to estimated aldehyde) to the organic phase.

    • CRITICAL: Vigorously stir or shake for 30–45 minutes . The reaction is biphasic and diffusion-limited; standard extraction shaking (2 mins) is insufficient for complete adduct formation.[1]

    • Observation: A white precipitate (the adduct) may form at the interface; this is normal.

  • Separation:

    • Allow layers to separate.[2][3][4][5] The aldehyde is now in the bottom aqueous layer (or interface precipitate).

    • Drain the aqueous layer.[3]

  • Polishing:

    • Wash the organic layer with water (1x) to remove residual bisulfite.

    • Wash with Brine (1x) to remove entrained water.

    • Dry over

      
      , filter, and concentrate.
      
Visualization: Bisulfite Mechanism

BisulfiteMechanismAldehydeAldehyde Impurity(Lipophilic)AdductSulfonate Adduct(Water Soluble)Aldehyde->AdductNucleophilic Attack(Vigorous Stirring)BisulfiteNaHSO3(Aqueous)Bisulfite->AdductAqueousLayerAqueous WasteAdduct->AqueousLayerPartitions to WaterTerbinafineTerbinafine(Organic Phase)OrganicLayerPurified ProductTerbinafine->OrganicLayerRemains in Solvent

Figure 1: Mechanism of aldehyde sequestration via bisulfite adduct formation.

Method B: Solid-Phase Scavenging (High Precision)[1]

Principle: For samples where liquid-liquid extraction causes emulsions or yield loss, use a polymer-supported scavenger resin (e.g., sulfonyl hydrazide or amine-functionalized silica).[1] This chemically binds the aldehyde, allowing simple filtration.

Recommended Resin:

  • Sulfonyl Hydrazide Resin (Specific for aldehydes/ketones).

  • Loading: Typically 1.5 – 2.0 mmol/g.

Protocol:
  • Dissolve crude Terbinafine in DCM or THF .

  • Add 2–3 equivalents of resin (relative to the aldehyde impurity %).

  • Add a catalytic amount of Acetic Acid (1-2 drops) to catalyze imine/hydrazone formation.[1]

  • Agitate (do not stir with a magnetic bar as it grinds the resin) for 2–4 hours at room temperature.

  • Filter the mixture through a fritted glass funnel.

  • The filtrate contains pure Terbinafine; the aldehyde remains trapped on the resin.

Troubleshooting & FAQ

Q1: I used the bisulfite wash, but the aldehyde peak is still visible on HPLC. Why?

  • Diagnosis: The reaction time was likely too short, or the pH was incorrect.

  • Fix:

    • Time: Increase contact time to 1 hour with vigorous agitation.

    • pH: Ensure the aqueous bisulfite layer is slightly acidic (pH 4–5). If it becomes basic, the adduct reaction reverses, releasing the aldehyde back into the organic phase.[2][3][4]

    • Detection: Ensure you are not mistaking the adduct for the aldehyde. The adduct is very polar and usually elutes at the solvent front (dead volume), whereas the aldehyde is non-polar.

Q2: A heavy emulsion formed during the bisulfite wash.

  • Cause: Terbinafine is an amine and can act as a surfactant when protonated, or the adduct precipitated at the interface.

  • Fix:

    • Add Brine to the aqueous phase to increase ionic strength.

    • Filter the biphasic mixture through a pad of Celite to break the physical emulsion.

Q3: Can I just distill the aldehyde off?

  • Analysis: The aldehyde (E)-6,6-dimethylhept-2-en-4-yn-1-al is volatile, but Terbinafine has a high boiling point.[1] While possible, thermal stress often causes the aldehyde to polymerize before it distills, creating a "tar" that traps your product.

  • Verdict: Not recommended for crude mixtures. Distillation is better suited for purifying the aldehyde precursor before the reaction.

Q4: How do I validate removal?

  • TLC: Use Hexane:EtOAc (8:2). The aldehyde will have a high

    
     (near solvent front) and stain distinctively with DNP (2,4-Dinitrophenylhydrazine)  stain (orange/red spot). Terbinafine will be lower and UV active.
    
  • HPLC: Monitor at 220 nm and 280 nm. Aldehydes have a distinct carbonyl absorbance that differs from the naphthalene ring of Terbinafine.

Decision Matrix

Use this flow to select the optimal purification route for your specific batch.

DecisionMatrixStartCrude Terbinafine(Contains Aldehyde)ScaleCheckBatch Scale?Start->ScaleCheckLargeScale> 10 gramsScaleCheck->LargeScaleSmallScale< 10 gramsScaleCheck->SmallScaleBisulfiteMethod A:Bisulfite WashLargeScale->BisulfiteResinMethod C:Scavenger ResinSmallScale->ResinPurityCheckHPLC PurityAcceptable?Bisulfite->PurityCheckResin->PurityCheckSaltFormMethod B:Form HCl Salt(Recrystallize)PurityCheck->SaltFormNo (Trace remains)FinalPure TerbinafinePurityCheck->FinalYesSaltForm->Final

Figure 2: Purification Decision Matrix.

References

  • BenchChem. (2025).[3] Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. Retrieved from .

  • Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments (JoVE). Retrieved from .

  • Supra Sciences. (n.d.). Solid-Supported Scavengers: Aldehyde and Hydrazine Resins.[1][6] Retrieved from .

  • Novartis (Sandoz). (Various).[5] Patents regarding the synthesis of Terbinafine Hydrochloride and impurity management (e.g., US Patent 4,755,534). Retrieved from .

Validation & Comparative

A Comparative Guide to the Quantification of 6,6-dimethyl-2-hepten-4-ynal: Methodologies, Performance, and Best Practices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6,6-dimethyl-2-hepten-4-ynal is a critical compound often encountered as a process-related impurity in the synthesis of the antifungal drug Terbinafine. Its accurate quantification is paramount for ensuring the quality, safety, and efficacy of the final pharmaceutical product. As a volatile α,β-unsaturated ynal, its unique chemical structure presents distinct analytical challenges, including its reactivity and potential for thermal degradation. This guide provides a comprehensive comparison of the primary analytical methodologies for the robust and reliable quantification of 6,6-dimethyl-2-hepten-4-ynal, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance to guide you in selecting the optimal method for your specific application.

The Analytical Imperative: Why Accurate Quantification Matters

In the pharmaceutical industry, the control of impurities is a non-negotiable aspect of drug development and manufacturing. Regulatory bodies such as the FDA and EMA mandate stringent control over impurities that may affect the safety and efficacy of the drug product. As a reactive aldehyde, 6,6-dimethyl-2-hepten-4-ynal has the potential to interact with the active pharmaceutical ingredient (API) or other excipients, potentially leading to degradation of the drug product and the formation of new, uncharacterized impurities. Therefore, the ability to accurately quantify this compound at trace levels is essential for process optimization, stability studies, and final product release.

Core Analytical Strategies: A Comparative Overview

The quantification of a volatile and reactive aldehyde like 6,6-dimethyl-2-hepten-4-ynal necessitates a strategic approach that often involves a derivatization step to enhance its stability and detectability. The two most prevalent and effective analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization

GC-MS is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds.[1] For aldehydes, direct analysis can be challenging due to their polarity and potential for thermal instability in the GC injector.[2] To circumvent these issues, a derivatization step is employed to convert the aldehyde into a more stable and volatile derivative.[3] O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used derivatizing agent for carbonyl compounds, reacting with the aldehyde to form a stable oxime derivative.[4] This PFBHA-oxime is not only more thermally stable but also highly amenable to sensitive detection by mass spectrometry, particularly in the negative chemical ionization (NCI) mode.[5]

The reaction with PFBHA is a nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule to form an oxime.[3] The pentafluorobenzyl group is a strong electron-capturing moiety, which significantly enhances the sensitivity of the derivative in electron capture-based detectors like an electron capture detector (ECD) or a mass spectrometer operating in NCI mode.[6] This derivatization is crucial for achieving the low limits of detection (LOD) and quantification (LOQ) required for impurity analysis.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample containing 6,6-dimethyl-2-hepten-4-ynal Extraction Liquid-Liquid or SPME Extraction Sample->Extraction Standard Standard Solution of 6,6-dimethyl-2-hepten-4-ynal Standard->Extraction PFBHA PFBHA Derivatizing Agent PFBHA->Extraction Derivatized_Sample PFBHA-Oxime Derivative Extraction->Derivatized_Sample GC_Inlet GC Inlet (Thermal Desorption) Derivatized_Sample->GC_Inlet GC_Column GC Separation (e.g., HP-5MS) GC_Inlet->GC_Column MS_Detector Mass Spectrometer (Detection) GC_Column->MS_Detector Chromatogram Chromatogram Acquisition MS_Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Result Concentration Report Quantification->Result

Caption: Workflow for GC-MS analysis with PFBHA derivatization.

  • Preparation of PFBHA Reagent: Prepare a 15 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride in deionized water.

  • Standard Preparation: Prepare a stock solution of 6,6-dimethyl-2-hepten-4-ynal in a suitable solvent such as methanol or acetonitrile. Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation and Derivatization:

    • To 1 mL of the sample or standard solution in a 10 mL headspace vial, add 1 mL of the PFBHA reagent.

    • Add 1 g of sodium chloride to enhance the partitioning of the analyte into the headspace.

    • Seal the vial and incubate at 60°C for 60 minutes to facilitate derivatization.[5]

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Expose a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace of the vial at 60°C for 30 minutes.[7]

  • GC-MS Analysis:

    • Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

    • Column: Use a 30 m x 0.25 mm ID x 0.25 µm film thickness HP-5MS or equivalent capillary column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) or negative chemical ionization (NCI) mode. For quantification, selected ion monitoring (SIM) of characteristic ions of the PFBHA-oxime derivative is recommended for enhanced sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) with UV Detection and DNPH Derivatization

HPLC with UV detection is a workhorse in pharmaceutical analysis, known for its robustness and reliability.[8] For aldehydes that lack a strong chromophore, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common strategy.[9] DNPH reacts with the aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative, which has a strong absorbance in the UV region (around 360 nm), enabling sensitive detection.[6]

The DNPH derivatization serves a dual purpose: it introduces a strong chromophore for UV detection and it converts the volatile aldehyde into a less volatile and more stable derivative suitable for reversed-phase HPLC.[4] However, it is important to note that the DNPH derivatives of α,β-unsaturated aldehydes can be unstable in the acidic derivatization medium, which can be a source of analytical variability.[7] Careful control of the reaction conditions is therefore critical for reproducible results.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample containing 6,6-dimethyl-2-hepten-4-ynal Reaction Derivatization Reaction Sample->Reaction Standard Standard Solution of 6,6-dimethyl-2-hepten-4-ynal Standard->Reaction DNPH DNPH Derivatizing Agent (in acidic acetonitrile) DNPH->Reaction Derivatized_Sample DNPH-Hydrazone Derivative Reaction->Derivatized_Sample HPLC_Injector HPLC Autosampler Derivatized_Sample->HPLC_Injector HPLC_Column Reversed-Phase C18 Column HPLC_Injector->HPLC_Column UV_Detector UV-Vis Detector (e.g., 360 nm) HPLC_Column->UV_Detector Chromatogram Chromatogram Acquisition UV_Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Result Concentration Report Quantification->Result

Caption: Workflow for HPLC-UV analysis with DNPH derivatization.

  • Preparation of DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% (v/v) phosphoric acid.

  • Standard Preparation: Prepare a stock solution of 6,6-dimethyl-2-hepten-4-ynal in acetonitrile. Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation and Derivatization:

    • To 1 mL of the sample or standard solution, add 1 mL of the DNPH reagent.

    • Vortex the mixture and allow it to react for 1 hour at room temperature, protected from light.

  • HPLC-UV Analysis:

    • Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water. For example, start with 50:50 (v/v) acetonitrile:water, and increase the acetonitrile concentration to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 360 nm.

    • Injection Volume: 20 µL.

Performance Comparison of Analytical Methods

The choice between GC-MS and HPLC-UV will depend on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table provides a comparative summary of the expected performance characteristics for the quantification of volatile aldehydes using these two techniques.

ParameterGC-MS with PFBHA DerivatizationHPLC-UV with DNPH Derivatization
Limit of Detection (LOD) Low ng/L to pg/L range[3]Low to mid µg/L range[9]
Limit of Quantification (LOQ) ng/L to low µg/L rangeMid to high µg/L range[10]
Linearity (r²) > 0.99> 0.99
Precision (RSD%) < 10%< 5%
Selectivity Very high (mass spectral data)Good (chromatographic separation)
Throughput ModerateHigh
Instrumentation Cost HighModerate
Robustness Moderate (derivatization can be complex)High (well-established technique)

Expert Recommendations and Method Selection

As a Senior Application Scientist, my recommendation for selecting the appropriate method is guided by the specific analytical needs:

  • For ultra-trace level quantification and high-complexity matrices: GC-MS with PFBHA derivatization is the superior choice. Its exceptional sensitivity and the high selectivity afforded by mass spectrometric detection make it ideal for challenging applications where interferences are a concern. The use of HS-SPME as a sample introduction technique further enhances its sensitivity and reduces matrix effects.

  • For routine quality control and in-process monitoring: HPLC-UV with DNPH derivatization offers a robust, reliable, and cost-effective solution. Its high throughput and the widespread availability of HPLC systems in pharmaceutical laboratories make it well-suited for routine analysis where the expected concentrations of the impurity are within the method's quantification range.

Conclusion

The accurate quantification of 6,6-dimethyl-2-hepten-4-ynal is a critical aspect of ensuring the quality and safety of Terbinafine drug products. Both GC-MS with PFBHA derivatization and HPLC-UV with DNPH derivatization are powerful and validated approaches for this analysis. By understanding the underlying principles, detailed protocols, and comparative performance of these methods, researchers, scientists, and drug development professionals can make an informed decision to select the most appropriate technique to meet their specific analytical challenges. This guide provides the foundational knowledge and practical insights to establish a robust and reliable analytical workflow for the control of this critical impurity.

References

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  • Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC. (URL: [Link])

  • Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods - California Air Resources Board. (URL: [Link])

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